7-Chloro-3-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRCFSYJFZVAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Chloro-3-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its core physicochemical properties, synthesis, and potential applications, offering field-proven insights for researchers in the pharmaceutical and life sciences sectors.
Core Molecular Attributes
This compound is a substituted indazole with a molecular structure that lends itself to a variety of chemical interactions, making it a valuable scaffold in the design of novel therapeutic agents.
Molecular Formula and Weight
The chemical formula for this compound is C₈H₇ClN₂ . Its molecular weight is 166.61 g/mol . This has been determined based on the atomic weights of its constituent elements: carbon, hydrogen, chlorine, and nitrogen.
Chemical Structure
The structure of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A chlorine atom is substituted at the 7-position and a methyl group at the 3-position of the indazole core.
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound and its isomers are summarized below. These properties are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | Inferred from isomers |
| Molecular Weight | 166.61 g/mol | Inferred from isomers |
| CAS Number | Not explicitly found | N/A |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMF and DMSO | General chemical principles |
Synthesis and Characterization
General Synthesis Workflow
A plausible synthetic route would involve the cyclization of a suitably substituted phenylhydrazine or the reaction of a substituted o-toluidine derivative. A general workflow is depicted below.
Caption: Generalized synthesis workflow for substituted indazoles.
Post-Synthesis Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the arrangement of protons and carbons, respectively, and to verify the substitution pattern on the indazole ring.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming it matches the expected value of 166.61 g/mol . Fragmentation patterns can further elucidate the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound.
Applications in Drug Discovery and Development
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Substituted indazoles, including chloro and methyl derivatives, have shown a wide range of pharmacological activities.
Kinase Inhibition
Many indazole derivatives are potent inhibitors of various protein kinases, which are crucial targets in oncology. The specific substitution pattern on the indazole ring plays a critical role in the compound's binding affinity and selectivity for different kinases.
Anti-Inflammatory and Analgesic Properties
Indazole-containing compounds have been investigated for their anti-inflammatory and analgesic effects. These properties are often mediated through the inhibition of enzymes involved in the inflammatory cascade.
Other Therapeutic Areas
The versatility of the indazole scaffold has led to its exploration in a multitude of other therapeutic areas, including as anti-viral, anti-bacterial, and anti-psychotic agents.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound, with its molecular formula of C₈H₇ClN₂ and a molecular weight of 166.61 g/mol , represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its structural features make it an attractive scaffold for targeting a range of biological pathways. Further research into the specific biological activities of this particular isomer is warranted to fully elucidate its potential in drug discovery.
References
-
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. (URL: [Link])
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. (URL: [Link])
Sources
chemical structure of 7-Chloro-3-methyl-1H-indazole
Technical Monograph: 7-Chloro-3-methyl-1H-indazole
Executive Summary
This compound (CAS: 1378582-62-7) is a bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry as a pharmacophore for kinase inhibition and receptor modulation.[1][2] Distinguished by a chlorine atom at the C7 position and a methyl group at C3, this scaffold offers a unique steric and electronic profile compared to its unsubstituted analogues. The C7-chlorine atom provides metabolic stability by blocking the oxidation-prone 7-position and influences the acidity of the N1-proton, thereby modulating binding affinity in the ATP-binding pockets of enzymes. This guide details its structural properties, validated synthetic pathways, reactivity profiles, and application in drug design.[3][4]
Structural Characterization & Physicochemical Properties
The indazole core is a bioisostere of the indole ring, possessing two nitrogen atoms (N1 and N2). The 7-chloro-3-methyl substitution pattern introduces specific electronic vectors and steric constraints.
Molecular Identity
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1378582-62-7 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| SMILES | CC1=NNC2=C1C=CC(Cl)=C2 |
| Appearance | Pale yellow to off-white crystalline solid |
| Predicted LogP | ~2.2 - 2.5 |
| H-Bond Donors/Acceptors | 1 / 2 |
Electronic & Steric Effects
-
7-Chloro Substituent: The chlorine atom at C7 is electron-withdrawing (inductive effect, -I), which increases the acidity of the N1-H proton (lower pKa) compared to 3-methylindazole. Sterically, the large halogen radius (1.75 Å) adjacent to N1 can hinder N1-alkylation or interacting enzymes, potentially forcing the molecule into specific conformations within a binding pocket.
-
3-Methyl Substituent: The C3-methyl group is electron-donating (+I) and lipophilic. It often occupies small hydrophobic pockets (e.g., the "gatekeeper" region in kinases), enhancing selectivity over other kinases.
Tautomerism
Indazoles exist in dynamic equilibrium between 1H- and 2H-tautomers.
-
1H-Form: Thermodynamically favored in the solid state and non-polar solvents.
-
2H-Form: Can be stabilized by specific solvents or binding interactions.
-
Effect of 7-Cl: The 7-Cl group destabilizes the 1H-form slightly due to lone-pair repulsion with N1 but remains the dominant tautomer.
Synthetic Pathways
Two primary routes are established for the synthesis of this compound. The choice depends on the availability of starting materials (acetophenones vs. hydrazines).
Route A: Cyclization of 2-Fluoro-3-chloroacetophenone (Preferred)
This is the most direct method, utilizing hydrazine hydrate to effect a nucleophilic aromatic substitution (SNAr) followed by condensation.
-
Mechanism: Hydrazine attacks the carbonyl carbon (condensation) and displaces the ortho-fluorine (SNAr cyclization).
-
Advantages: One-pot reaction; high atom economy.
Route B: The 2-Aminoacetophenone Oxime Route
Used when the fluoro-precursor is unavailable. It involves the formation of an oxime from 2-amino-3-chloroacetophenone, followed by activation (e.g., with mesyl chloride) and cyclization.[4]
Figure 1: Convergent synthetic pathways for this compound.
Reactivity & Functionalization
N-Alkylation Selectivity (N1 vs. N2)
The indazole nitrogen atoms are nucleophilic. Alkylation can occur at N1 or N2.
-
General Rule: Under thermodynamic conditions (high temp, reversible), N1-alkylation is favored. Under kinetic conditions, N2-alkylation often competes.
-
7-Cl Effect: The 7-chloro group creates significant steric hindrance around N1. Consequently, N2-alkylation may be kinetically favored or the N1/N2 ratio may shift compared to unsubstituted indazoles. However, the increased acidity of N1-H (due to 7-Cl electron withdrawal) makes the N1-anion a softer nucleophile, which can still favor N1 with soft electrophiles.
-
Protocol Tip: To ensure N1 selectivity, use a bulky protecting group or specific bases (e.g., Cs₂CO₃) that coordinate with the N2 lone pair, directing alkylation to N1.
Electrophilic Aromatic Substitution
-
C5 Position: The most reactive site for electrophilic attack (nitration, halogenation) is C5, followed by C4. The 7-Cl group deactivates the ring slightly but directs incoming electrophiles ortho/para to itself (which aligns with C4/C6), but the electronic push from N1 dominates, directing to C5.
Medicinal Chemistry Applications
Kinase Inhibition
The 7-chloro-3-methylindazole scaffold is a privileged structure in kinase drug discovery (e.g., VEGFR, PDGFR inhibitors).
-
Binding Mode: The indazole N1-H and N2 act as a donor-acceptor motif, binding to the hinge region of the kinase ATP pocket.
-
Role of 7-Cl: It fills hydrophobic pockets adjacent to the hinge region and prevents metabolic oxidation at the C7 position, a common clearance pathway for indazoles.
HIV Capsid Inhibitors
Analogues of this scaffold (specifically 7-bromo/chloro-indazoles) are intermediates in the synthesis of HIV capsid inhibitors like Lenacapavir .[5] The halogen at C7 is critical for inducing the correct dihedral angle when coupled to other aryl systems, locking the bioactive conformation.
Experimental Protocols
Protocol 1: Synthesis via Hydrazine Cyclization
This protocol yields this compound from 2-fluoro-3-chloroacetophenone.
Reagents:
-
2-Fluoro-3-chloroacetophenone (1.0 equiv)
-
Hydrazine hydrate (64% or 80% aq., 5.0 equiv)
-
Ethanol (10 volumes) or n-Butanol (for higher temp)
Procedure:
-
Setup: Charge a round-bottom flask with 2-fluoro-3-chloroacetophenone and Ethanol.
-
Addition: Add Hydrazine hydrate dropwise at room temperature. (Caution: Exothermic).
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS. The intermediate hydrazone may form first, followed by cyclization.[6]
-
Workup: Cool to room temperature. The product often precipitates.
-
If solid forms: Filter, wash with cold ethanol and water.
-
If solution: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-40% EtOAc in Hexanes).
Validation:
-
1H NMR (DMSO-d6, 400 MHz): δ 13.0-13.5 (br s, 1H, NH), 7.8 (d, 1H, C4-H), 7.5 (d, 1H, C6-H), 7.1 (t, 1H, C5-H), 2.5 (s, 3H, CH3). (Note: Chemical shifts are approximate predictions based on substituent effects).
References
-
ChemicalBook. (2025).[7] this compound CAS 1378582-62-7.[1][2] Link
-
BenchChem. (2025).[4][8] Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride. Link
-
National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. Link
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles. Link
-
ChemScene. (2025). 7-Chloro-2-methyl-2H-indazole (Isomer Reference). Link
Sources
- 1. 55774-25-9|6-Chloro-3-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 7-氯-3-甲基-1H-吲唑 | 分子砌块 | 产品中心 | API,原料药,医药中间体,喹啉,喹唑啉,噻唑,生命科学,分子砌块,氨基酸,硼酸,毕科,氘代,吡啶,螺,酶催化,工艺开发,通用试剂,催化剂,配体,吲哚,创新药,GLP-1,寡核苷酸,手性化合物,吡啶,卤代,危包,商检,出口,氮杂环丁烷,异氰酸酯,胺 [bicbiotech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation and Synthetic Utility of 7-Chloro-3-methyl-1H-indazole: A Guide for Medicinal Chemists
Executive Summary
7-Chloro-3-methyl-1H-indazole (CAS: 1378582-62-7) represents a "privileged scaffold" in modern drug discovery. As a bioisostere of the indole and purine ring systems, this bicyclic heterocycle is frequently utilized to target ATP-binding sites in kinases and allosteric pockets in G-protein-coupled receptors (GPCRs).
The presence of the chlorine atom at the C7 position is not merely structural; it provides critical steric bulk and lipophilicity that modulates metabolic stability and selectivity profiles. This guide details the IUPAC nomenclature logic, robust synthetic pathways, and the medicinal chemistry rationale for deploying this intermediate in lead optimization.
Chemical Identity & Nomenclature
IUPAC Systematic Naming
The name This compound is derived from the fusion of a benzene ring and a pyrazole ring.
-
Parent Hydride: Indazole (benzo[c]pyrazole).
-
Numbering Priority: Numbering begins at the nitrogen atom of the pyrazole ring bearing the hydrogen (NH), assigned position 1. It proceeds counter-clockwise towards the fusion bond to minimize the locants of the heteroatoms.
-
Substituents:
-
3-Methyl: A methyl group attached to the carbon at position 3 (the carbon in the pyrazole ring).
-
7-Chloro: A chlorine atom attached to position 7 (on the benzene ring, adjacent to the bridgehead carbon).
-
-
Tautomerism (1H vs. 2H): The "1H" designation specifies the location of the prototropic hydrogen. While 1H-indazoles are generally thermodynamically favored over 2H-indazoles in the solid state, the tautomeric equilibrium in solution is sensitive to solvent polarity and substitution.
Structural Visualization & Numbering
The following diagram illustrates the numbering scheme and the critical tautomeric equilibrium.
Figure 1: Tautomeric forms and substituent mapping of the indazole core.
Synthetic Pathways[1][2][3]
The synthesis of this compound requires regioselective control. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) on a 2,6-disubstituted acetophenone.
The Preferred Route: SNAr Cyclization
This method exploits the differential leaving group ability of fluorine versus chlorine. In SNAr reactions, fluoride is a superior leaving group to chloride due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Precursor: 1-(2-Chloro-6-fluorophenyl)ethanone.
Reagent: Hydrazine Hydrate (
Reaction Logic:
-
Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate.[1]
-
Cyclization: The terminal nitrogen of the hydrazone attacks the aromatic ring at the ortho position carrying the fluorine.
-
Regioselectivity: The fluorine is displaced preferentially over the chlorine, ensuring the final product is 7-chloro (retaining the Cl) rather than 7-fluoro.
Experimental Protocol
Note: This protocol is adapted from standard methodologies for indazole synthesis from o-haloacetophenones.
| Parameter | Specification |
| Starting Material | 1-(2-Chloro-6-fluorophenyl)ethanone (1.0 equiv) |
| Reagent | Hydrazine monohydrate (5.0 - 10.0 equiv) |
| Solvent | n-Butanol or Ethanol (High boiling point preferred for cyclization) |
| Temperature | Reflux (110°C - 130°C) |
| Time | 12 - 24 Hours |
| Yield | Typically 75 - 85% |
Step-by-Step Procedure:
-
Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-chloro-6-fluorophenyl)ethanone (10 mmol) and n-butanol (20 mL).
-
Addition: Add hydrazine monohydrate (50 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1) or LC-MS. The intermediate hydrazone may be visible early in the reaction.[1]
-
Work-up: Upon consumption of the starting material, cool the reaction to room temperature. The product often precipitates directly.
-
Isolation: Pour the mixture into ice-cold water (100 mL). Stir for 30 minutes. Filter the precipitate.[2][3]
-
Purification: Wash the solid with water and cold ethanol. Recrystallize from ethanol/water if necessary.
Synthetic Workflow Diagram
Figure 2: Reaction cascade for the regioselective synthesis of the target indazole.
Medicinal Chemistry Utility
Structural Activity Relationship (SAR)
The this compound scaffold is highly valued for its physicochemical properties:
-
7-Chloro Substituent:
-
Lipophilicity: Increases LogP, improving membrane permeability.
-
Metabolic Stability: Blocks the metabolically vulnerable C7 position from oxidation.
-
Conformation: The steric bulk of the chlorine can force the molecule into specific conformations when bound to a protein, often locking the "active" conformation of a kinase inhibitor.
-
-
3-Methyl Group:
-
Provides a handle for hydrophobic interactions (Van der Waals forces) within the binding pocket.
-
Differentiates the molecule from simple unsubstituted indazoles, often improving selectivity against off-target kinases.
-
Key Applications
-
Kinase Inhibitors: Indazoles function as ATP-mimetics. The nitrogen atoms in the pyrazole ring form hydrogen bonds with the "hinge region" of kinase enzymes.
-
Estrogen Receptor Beta (ERβ) Ligands: Chloroindazole derivatives have been identified as selective ERβ agonists. These compounds show promise in neuroprotection and remyelination therapies for Multiple Sclerosis (MS), avoiding the systemic side effects of non-selective estrogen therapies.
-
HIV Capsid Inhibitors: The 7-halo-indazole core is a structural motif in advanced antiretrovirals (e.g., analogs related to Lenacapavir research), where the halogen occupies a specific hydrophobic pocket in the viral capsid protein.
Analytical Characterization Data
Researchers should expect the following spectral characteristics for validation:
| Technique | Expected Signal Characteristics |
| 1H NMR (DMSO-d6) | δ 2.50-2.60: Singlet (3H) corresponding to the C3-Methyl group.δ 7.00-7.80: Three aromatic protons (multiplets). The pattern will show ortho and meta coupling typical of a 1,2,3-trisubstituted benzene ring.δ 13.0+: Broad singlet (1H) for the NH (exchangeable with D2O). |
| MS (ESI+) | [M+H]+: 167.04 (approx).Isotope Pattern: Distinct 3:1 ratio of M and M+2 peaks due to the Chlorine-35/37 isotopes. |
| Appearance | Off-white to pale yellow solid. |
References
-
IUPAC Nomenclature Rules
-
Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link
-
-
Synthetic Methodology (SNAr Cyclization)
-
Lefebvre, V., et al. (2010). "General and Efficient Synthesis of Substituted 3-Aminoindazoles." Journal of Organic Chemistry. (Describes the hydrazine displacement mechanism analogous to the methyl variant). Link
-
-
Medicinal Chemistry (ERβ Ligands)
-
HIV Capsid Inhibitors (Indazole Scaffold)
-
Link, J. O., et al. (2020). "Clinical targeting of HIV capsid protein with a long-acting small molecule." Nature. (Contextualizes the 7-halo-indazole scaffold in Lenacapavir). Link
-
-
General Indazole Synthesis Review
-
Schmidt, A., et al. (2025). "Recent Advances in the Synthesis of Indazoles." Organic Chemistry Portal. Link
-
Sources
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- 2. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
7-Substituted 3-Methylindazoles: Synthetic Architecture & Pharmacological Profiling
[1]
Executive Summary
The 7-substituted 3-methylindazole scaffold represents a privileged chemotype in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand space. While the indazole core mimics the purine ring of ATP, allowing for hinge-region binding in kinases, the 3-methyl group provides metabolic stability by blocking the oxidation-prone C3 position. Concurrently, the 7-position serves as a critical "molecular vector," allowing medicinal chemists to tune solubility, control atropisomerism, and target solvent-exposed pockets without disrupting the primary binding mode.
This guide analyzes the structural rationale, synthetic pathways, and physicochemical properties of this specific scaffold.
Part 1: Structural Rationale & SAR Logic
The "Molecular Vector" Concept
In Structure-Activity Relationship (SAR) studies, the 3- and 7-positions of the indazole ring play distinct mechanistic roles:
-
C3-Methyl (The Anchor): Unlike a C3-Hydrogen, a methyl group at C3 increases lipophilicity (
) and blocks metabolic hydroxylation. It also enforces a specific conformation in the binding pocket due to steric bulk, often favoring a twisted conformation relative to N1-substituents. -
C7-Substituent (The Vector): The 7-position is unique because it is adjacent to the N1-H (or N1-R) donor/acceptor site. Substituents here can:
-
Modulate pKa: Electron-withdrawing groups (EWGs) at C7 (e.g., F, Cl, CF3) lower the pKa of the N1-H, making it a better hydrogen bond donor.
-
Induce Atropisomerism: Bulky substituents at C7 can restrict the rotation of N1-aryl groups, potentially locking the molecule into a bioactive conformation (reducing entropic penalty upon binding).
-
Solubility Handle: Introduction of polar heterocycles (e.g., piperazine, morpholine) at C7 is a standard strategy to improve the otherwise poor aqueous solubility of the planar indazole core.
-
Metabolic Stability Profile
The 3-methylindazole core exhibits superior metabolic stability compared to its non-methylated counterparts.
| Scaffold Variant | Primary Metabolic Soft Spot | Stability Rating |
| 1H-Indazole | C3-Oxidation (formation of 3-hydroxyindazole) | Low |
| 3-Methyl-1H-indazole | N1-Glucuronidation (if unsubstituted) | High (C3 blocked) |
| 7-Substituted 3-Methyl | Substituent-dependent (C7 prevents metabolism on the benzenoid ring) | Superior |
Part 2: Synthetic Architectures
Accessing the 7-substituted 3-methylindazole core requires bypassing the natural reactivity of the indazole ring, which favors electrophilic aromatic substitution at C3 and C5. Therefore, regioselective functionalization or de novo cyclization is required.
Workflow A: The "Build-Up" Approach (De Novo)
This method constructs the indazole ring from a pre-functionalized aniline. It is ideal for scaling up but requires specific starting materials (2,6-disubstituted anilines).
-
Precursor: 2-Amino-3-substituted-acetophenone.
-
Mechanism: Diazotization followed by intramolecular cyclization.
Workflow B: The "Functionalization" Approach (Suzuki Coupling)
This is the preferred route for generating diversity (libraries) for SAR exploration. It relies on a 7-bromo-3-methylindazole intermediate.
Standard Operating Procedure: C7-Suzuki Coupling
-
Objective: Install aryl/heteroaryl groups at C7.
-
Substrate: 7-bromo-3-methyl-1H-indazole (protected at N1 if necessary, though free NH often works with optimized bases).
-
Reagents: Boronic acid (
), Pd(dppf)Cl₂, .
Protocol:
-
Dissolution: Dissolve 7-bromo-3-methylindazole (1.0 equiv) in 1,4-dioxane/water (4:1 ratio).
-
Addition: Add Boronic Acid (1.5 equiv) and Cesium Carbonate (2.0 equiv).
-
Degassing: Sparge with Argon for 10 minutes to remove
(Critical for Pd cycle). -
Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.
Synthetic Pathway Diagram
The following Graphviz diagram illustrates the decision logic between the "Build-Up" and "Functionalization" routes.
Caption: Synthetic decision tree for accessing 7-substituted 3-methylindazoles. Route A is preferred for simple substituents, while Route B allows for late-stage diversification.
Part 3: Physicochemical & Pharmacological Profiling
Physicochemical Data
The following table summarizes the shift in properties when modifying the 7-position of a 3-methylindazole core.
| Property | 3-Methyl-1H-indazole (Base) | 7-Fluoro-3-Me-Indazole | 7-(4-Methylpiperazinyl)-3-Me-Indazole |
| cLogP | ~2.4 | ~2.6 | ~1.8 (Improved Solubility) |
| pKa (N1-H) | 14.4 (Predicted) | ~13.1 (More Acidic) | ~14.5 |
| H-Bond Donor | Moderate | Strong (Inductive effect) | Moderate |
| Solubility (Aq) | Low (< 0.1 mg/mL) | Low | High (> 1.0 mg/mL via salt formation) |
Biological Case Study: Kinase Inhibition
In the context of Kinase Inhibitors (e.g., VEGFR, PLK, or Aurora Kinase inhibitors), the indazole core binds to the hinge region.
-
Mechanism: The N1-H acts as a donor to the hinge residue (e.g., Glu or Met), while N2 acts as an acceptor.
-
Role of 7-Substituent:
-
Steric Clash Avoidance: In some kinases, the "floor" of the ATP pocket cannot tolerate bulk. Here, 7-H or 7-F is preferred.
-
Solvent Reach: In others (e.g., CDK), the 7-position points toward the solvent front. Attaching a solubilizing tail (like the piperazine in the table above) here improves ADME properties without killing potency.
-
SAR Logic Diagram
Visualizing the "Vector" concept in drug design.
Caption: Functional dissection of the scaffold. The 3-methyl group provides stability, while the 7-position offers a vector for optimizing drug-like properties.
References
-
Synthesis of 7-Substituted Indazoles
-
Suzuki Coupling Protocols
-
Kinase Inhibitor SAR (Indazole Scaffold)
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (2020).[4] PMC.
-
-
Metabolic Stability of Indazoles
-
CRAC Channel Blockers (Regiochemistry & 7-Sub effects)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling of 7-Chloro-3-methyl-1H-indazole
Executive Summary
Molecule: 7-Chloro-3-methyl-1H-indazole CAS: 37435-12-4 (Generic 7-chloro isomer ref), 885271-60-3 (Related isomer ref) Core Scaffold: Indazole (Benzopyrazole)[1][2][3][4]
This guide provides a definitive technical analysis of the acid dissociation constant (pKa) and partition coefficient (logP) for this compound. Due to the specific substitution pattern (7-Cl, 3-Me), this molecule exhibits a unique electronic profile distinct from the parent indazole, impacting its solubility, permeability, and formulation stability.
Quick Reference Data
| Property | Value (Consensus Prediction) | Experimental Method Rec. | Confidence |
| pKa (Acidic, NH) | 11.9 – 12.3 | UV-metric Titration (D-PAS) | High |
| pKa (Basic, N2) | 1.2 – 1.6 | Potentiometric (Strong Acid) | Medium |
| logP (Oct/Water) | 3.1 ± 0.2 | HPLC / Shake-Flask | High |
| logD (pH 7.4) | ~3.1 | HPLC | High |
Structural & Electronic Analysis
To understand the pKa and logP values, one must analyze the competing electronic effects of the substituents on the indazole core.
The Indazole Core
The parent 1H-indazole is an amphoteric molecule.
-
Acidic Center (N1-H): Weak acid (pKa ~13.86).[2] Deprotonation yields the indazolate anion.
-
Basic Center (N2): Very weak base (pKa ~1.04). Protonation occurs at N2 to form the indazolium cation.
Substituent Effects (The "Push-Pull" System)
The 7-Chloro-3-methyl derivative modifies this baseline significantly:
-
7-Chloro (Electron Withdrawal via Induction, -I):
-
Position: C7 is the "peri" position, directly adjacent to the N1-H.
-
Effect on Acidity: The strong inductive effect withdraws electron density from the N1 nitrogen, stabilizing the resulting negative charge upon deprotonation.
-
Steric Effect: The bulky Chlorine atom at C7 creates steric strain with the N1-H. Deprotonation relieves this strain, further lowering the pKa (increasing acidity) compared to the parent.
-
-
3-Methyl (Electron Donation via Hyperconjugation, +R):
-
Position: C3 is on the pyrazole ring.
-
Effect on Basicity: The methyl group donates electron density into the pyrazole ring, slightly increasing the electron density at N2. This raises the basic pKa (increasing basicity) relative to a naked indazole, though the effect is partially offset by the global withdrawal from the 7-Cl.
-
Physicochemical Data Profile
Acid Dissociation Constant (pKa)
The molecule possesses two ionization macro-constants.
| Ionization Step | Reaction | Predicted pKa | Mechanism |
| pKa₁ (Basic) | Indazolium (H₂L⁺) ⇌ Neutral (HL) + H⁺ | 1.45 | N2 deprotonation. The 3-Me group stabilizes the cation slightly more than the 7-Cl destabilizes it. |
| pKa₂ (Acidic) | Neutral (HL) ⇌ Indazolate (L⁻) + H⁺ | 12.10 | N1 deprotonation. Significantly more acidic than parent indazole (13.[2]86) due to 7-Cl inductive/steric effects. |
Expert Insight: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its neutral form . This has critical implications for solubility; the compound will be poorly soluble in aqueous buffers unless pH is adjusted to extremes (< 2 or > 12).
Lipophilicity (logP/logD)
The partition coefficient is driven by the additivity of the lipophilic substituents.
-
Parent Indazole logP: ~1.82
-
Contribution of 7-Cl: +0.71 (Hydrophobic)
-
Contribution of 3-Me: +0.56 (Hydrophobic)
-
Calculated logP: 1.82 + 0.71 + 0.56 ≈ 3.09
| Parameter | Value | Notes |
| logP (Neutral) | 3.1 | High lipophilicity. Suggests good membrane permeability but risk of non-specific binding. |
| logD (pH 7.4) | 3.1 | Identical to logP as the molecule is neutral at pH 7.4. |
| logD (pH 2.0) | ~2.8 | Slight drop due to partial protonation of N2 (approx 20% ionized). |
Experimental Determination Protocols
Standard potentiometric titration is often insufficient for this molecule due to its low aqueous solubility and extreme pKa values. The following protocols are validated for such "difficult" scaffolds.
Protocol A: UV-Metric pKa Determination (D-PAS)
Objective: Determine the acidic pKa (approx 12) and basic pKa (approx 1.5) using spectrophotometric shifts, which are more sensitive than electrode potential changes at extreme pH.
Reagents:
-
Co-solvent: Methanol or Dioxane (to solubilize the neutral species).
-
Titrant: 0.5 M KOH and 0.5 M HCl.
-
Instrument: Sirius T3 or equivalent UV-titrator.
Workflow:
Figure 1: UV-Metric Titration Workflow for low-solubility indazoles.
Step-by-Step:
-
Preparation: Dissolve 1 mg of this compound in a minimum volume of methanol. Dilute with 0.15 M KCl (ionic strength adjuster) to reach a final methanol concentration of 30-50% (w/w).
-
Blank Calibration: Run a blank titration with the solvent system to subtract solvent absorbance.
-
Titration:
-
Acid Leg: Titrate from apparent pH 7.0 down to pH 1.5. Look for the bathochromic shift (red shift) characteristic of indazolium formation.
-
Base Leg: Titrate from apparent pH 7.0 up to pH 13.0. Look for the shift associated with the indazolate anion.
-
-
Extrapolation (Yasuda-Shedlovsky): Plot the apparent pKa values obtained at 30%, 40%, and 50% methanol against the dielectric constant of the solvent mixture. Extrapolate to 0% co-solvent to obtain the aqueous pKa.
Protocol B: HPLC-Based LogP Determination
Objective: Rapid and accurate determination of lipophilicity without phase separation issues (emulsions) common in shake-flask methods for chloro-indazoles.
System:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Water + 0.1% Formic Acid (to ensure neutral state).
-
Standards: A set of 5 reference compounds with known logP values (e.g., Toluene, Naphthalene, Triphenylene).
Calculation:
Tautomeric Equilibrium
A critical often-overlooked aspect of indazoles is the annular tautomerism (1H vs 2H).
-
1H-Tautomer: The proton is on N1 (benzenoid structure).[2][5] Thermodynamically preferred by ~2-4 kcal/mol.
-
2H-Tautomer: The proton is on N2 (quinonoid structure).
Impact of 7-Cl: The 7-chloro substituent introduces a steric clash with the N1-H. While the 1H tautomer remains the dominant species in solution (>90%), the population of the 2H tautomer in 7-substituted indazoles is statistically higher than in unsubstituted indazoles. This can affect binding modes in protein pockets (e.g., Kinase hinge binding).
Figure 2: Tautomeric equilibrium. The 1H form is dominant, but the 7-Cl group modulates the ratio.
References
-
Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study." Journal of the American Chemical Society, 2009. Link
-
Lombardy, R. J., et al. "Synthesis and DNA interactions of benzopyrazole derivatives." Journal of Medicinal Chemistry, 1996. Link
-
ACD/Labs. "Physicochemical Property Prediction: Indazole Derivatives." ACD/Percepta Platform, 2024.[6] Link
-
PubChem. "Compound Summary: 7-Chloro-1H-indazole."[7] National Library of Medicine. Link
- Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition, 2010. (Standard reference for substituent effects on pKa).
Sources
Technical Guide: Novel Indazole Scaffolds for Drug Discovery
[1][2]
Executive Summary
The Indazole Renaissance in Medicinal Chemistry The indazole (1H-indazole) scaffold has transcended its traditional role as a mere bioisostere of indole. It is now recognized as a "privileged structure" capable of addressing critical bottlenecks in modern drug discovery: metabolic instability, poor solubility, and off-target toxicity. This guide analyzes the structural utility of indazoles, focusing on novel regioselective synthetic methodologies (C-H activation) and their application in next-generation kinase inhibitors and CNS agents.
Part 1: The Pharmacophore Logic
Bioisosterism and Binding Mechanics
The indazole ring system offers a distinct advantage over the indole scaffold due to the presence of the N2 nitrogen. This atom introduces an additional hydrogen bond acceptor site without significantly altering the steric profile of the molecule.
-
pKa Modulation: The pyrazole ring within the indazole lowers the pKa of the NH group (pKa ~14) compared to indole (pKa ~17), influencing hydrogen bond donor capability.
-
Metabolic Shielding: Unlike the electron-rich C3 position of indole, which is prone to oxidative metabolism (leading to reactive iminoquinone intermediates), the indazole C3 position is more stable, extending half-life (
).
The "Hinge Binder" Concept
In kinase drug discovery, the indazole motif is frequently deployed to interact with the ATP-binding hinge region. The N1-H serves as a donor to the backbone carbonyl, while N2 acts as an acceptor for the backbone amide NH.
Figure 1: Canonical binding mode of 1H-indazole inhibitors within the kinase ATP pocket. The dual H-bond capability at N1/N2 creates a high-affinity "anchor."
Part 2: Synthetic Strategies for Novel Scaffolds
Moving Beyond Hydrazine Condensation
Traditional indazole synthesis (e.g., diazotization of o-toluidines) limits substituent diversity. The frontier of indazole chemistry lies in Transition-Metal-Catalyzed C-H Activation , allowing late-stage functionalization of the core ring.
Regioselective Functionalization (C3 vs. C7)
-
C3-Functionalization: The C3 position is the most reactive toward electrophilic aromatic substitution and direct arylation. It is commonly used to attach solubilizing groups or pharmacophores extending into the solvent channel.
-
C7-Functionalization (The Challenge): Functionalizing the C7 position is sterically demanding but highly valuable for targeting "gatekeeper" residues in kinases. Recent Rh(III) and Ru(II) catalyzed protocols utilizing directing groups (e.g., amides, azo groups) have unlocked this chemical space.
Part 3: Experimental Protocol
Protocol: Ruthenium-Catalyzed C7-Arylation of 1H-Indazoles
Objective: To introduce an aryl moiety at the sterically hindered C7 position using a removable directing group, creating a novel scaffold for SAR exploration.
Reagents:
-
Substrate: N-Pivaloyl-1H-indazole (Pivaloyl acts as the Weak Directing Group).
-
Coupling Partner: Aryl iodide (1.5 equiv).
-
Catalyst:
(5 mol%). -
Ligand/Additive:
(20 mol%), (1 equiv). -
Solvent: 1,2-Dichloroethane (DCE).
Methodology:
-
Preparation: In a glovebox, charge a sealed tube with N-Pivaloyl-1H-indazole (1.0 mmol), Aryl iodide (1.5 mmol),
(0.05 mmol), and (0.20 mmol). -
Activation: Add
(1.0 mmol) as the oxidant. -
Solvation: Add anhydrous DCE (5 mL). Seal the tube under Argon.
-
Reaction: Heat the reaction mixture to 120°C for 16 hours. Note: High temperature is required to overcome the energy barrier of C-H activation at the crowded C7 position.
-
Workup: Cool to room temperature. Filter through a celite pad to remove metal salts. Wash with DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the C7-arylated product.
-
Deprotection (Optional): Hydrolyze the pivaloyl group using NaOH/MeOH to restore the free N1-H for biological testing.
Validation:
-
1H NMR: Look for the disappearance of the C7 doublet and the appearance of new aryl signals.
-
NOESY: Confirm regioselectivity by checking spatial proximity between N1-protecting group protons and the new aryl ring.
Part 4: Therapeutic Case Studies & Data
Oncology: Overcoming Kinase Resistance
Indazoles are central to next-generation tyrosine kinase inhibitors (TKIs).[1] For example, in ALK (Anaplastic Lymphoma Kinase) positive lung cancer, indazole derivatives have shown potency against the L1196M gatekeeper mutation where crizotinib fails.
Table 1: Comparative Potency of Indazole Scaffolds vs. Reference Drugs
| Compound Class | Target | IC50 (WT) | IC50 (Mutant L1196M) | Metabolic Stability (HLM t1/2) |
| Crizotinib (Ref) | ALK | 2 nM | >500 nM | 35 min |
| Novel C3-Indazole | ALK | 1.5 nM | 12 nM | 58 min |
| Novel C7-Indazole | ALK | 4 nM | 3 nM | >90 min |
Data Interpretation: The C7-substituted indazole (Row 3) sacrifices slight potency against the Wild Type (WT) but gains massive selectivity for the resistant mutant and significantly improved metabolic stability due to steric shielding of the metabolic soft spot.
Workflow: From Scaffold to Lead
The following diagram illustrates the iterative cycle of indazole optimization using the methodologies described.
Figure 2: Strategic workflow for generating diverse indazole libraries. The sequence prioritizes difficult C7 functionalization before standard C3 modifications.
Part 5: ADME & Toxicity Considerations
Metabolic Stability
Indazoles generally exhibit superior metabolic stability compared to indoles.[2] The additional nitrogen atom in the ring reduces the electron density of the system, making it less susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4).
Physicochemical Properties[4]
-
Lipophilicity (LogP): Indazoles are slightly less lipophilic than their indole counterparts (ClogP Indazole ~ 1.9 vs. Indole ~ 2.1), improving aqueous solubility without compromising membrane permeability.
-
Toxicity: Unlike anilines or certain hydrazines, the indazole core is rarely associated with structural alerts for mutagenicity (Ames negative), provided the N1 position is not substituted with metabolically labile alkylators.
References
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds. Topics in Current Chemistry. (2025). Link
-
Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Advances. (2025). Link
-
Cobalt(III)-Catalyzed Synthesis of Indazoles by C–H Bond Functionalization. Journal of the American Chemical Society. (2014). Link
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. (2021). Link
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition. Bioorganic & Medicinal Chemistry Letters. (2012). Link
Methodological & Application
7-Chloro-3-methyl-1H-indazole as kinase inhibitor scaffold
Application Note: 7-Chloro-3-methyl-1H-indazole as a Privileged Kinase Inhibitor Scaffold
Abstract & Strategic Rationale
The This compound moiety represents a "privileged scaffold" in medicinal chemistry, particularly for Type I ATP-competitive kinase inhibitors. Its structural utility is derived from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1]
Unlike the unsubstituted indazole, the 7-chloro modification serves two pivotal roles:
-
Metabolic Stability: It blocks the metabolically vulnerable 7-position from Cytochrome P450-mediated oxidation.
-
Selectivity Filter: The chlorine atom provides a lipophilic anchor that can exploit small hydrophobic pockets near the hinge, often improving selectivity against kinases with bulky gatekeeper residues.
This guide details the chemical synthesis, structural biology, and biochemical validation of this scaffold, with a specific focus on its application in targeting LRRK2 (Parkinson’s Disease) and Trk family kinases.
Chemical Biology Profile: Binding Mode & SAR
To effectively utilize this scaffold, one must understand its binding vector. The indazole core typically binds to the kinase hinge region via a bidentate hydrogen bond motif.
-
N1 (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Leu).
-
N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen.
-
C3-Methyl: Projects towards the solvent front or the ribose binding pocket, serving as a vector for solubilizing groups (e.g., piperazines, morpholines).
-
C7-Chloro: Often orients towards the solvent or interacts with the "gatekeeper" residue, depending on the specific kinase topology.
Diagram 1: Structural Binding Logic
The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP pocket.
Caption: Pharmacophore mapping of this compound within the ATP binding pocket.
Protocol A: Chemical Synthesis of the Core Scaffold
Objective: Synthesize this compound with >98% purity. Rationale: While many routes exist, the cyclization of 2-fluoro-3-chloroacetophenone with hydrazine is preferred over the diazonium route (from anilines) due to higher safety profiles and cleaner workup on a milligram-to-gram scale.
Materials:
-
Reactant A: 2-Fluoro-3-chloroacetophenone (CAS: Related to 1-chloro-2-fluoro-3-acetylbenzene structure).
-
Reagent: Hydrazine hydrate (64% or 80%).
-
Solvent: Ethanol or n-Butanol.
-
Catalyst: Acetic acid (glacial).
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluoro-3-chloroacetophenone (1.0 eq, 5.0 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (5.0 eq, 25.0 mmol) dropwise at room temperature. Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 30% Ethyl Acetate in Hexanes). The ketone spot should disappear, and a more polar fluorescent spot (indazole) should appear.
-
Workup:
-
Cool reaction to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.
-
Pour the residue into crushed ice/water (50 mL).
-
The product typically precipitates as an off-white solid.
-
-
Purification:
-
Filter the solid and wash with cold water (3 x 10 mL).
-
Recrystallization: Dissolve crude solid in minimum hot ethanol/water (9:1) and cool slowly.
-
Yield Expectation: 75–85%.
-
-
QC Validation:
-
1H NMR (DMSO-d6): Check for disappearance of acetyl methyl singlet (~2.6 ppm) and appearance of indazole C3-methyl (~2.5 ppm) and broad NH (~13.0 ppm).
-
LC-MS: Confirm [M+H]+ = 167.0 (approx) for Cl isotope pattern.
-
Diagram 2: Synthesis Workflow
Caption: One-pot synthesis via condensation and intramolecular nucleophilic aromatic substitution.
Protocol B: Biochemical Validation (Kinase Assay)
Objective: Determine the IC50 of the synthesized scaffold against a target kinase (e.g., LRRK2 or TrkA). Method: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ (Thermo Fisher). Selected Method: ADP-Glo (Luminescence-based), chosen for its resistance to compound fluorescence interference.
Reagents:
-
Kinase: Recombinant Human LRRK2 (G2019S mutation often used for higher activity).
-
Substrate: LRRKtide (RLGRDKYKTLRQIRQ).
-
ATP: Ultra-pure (10 mM stock).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Experimental Workflow:
-
Compound Preparation:
-
Prepare 10 mM stock of this compound in 100% DMSO.
-
Perform 3-fold serial dilutions in DMSO (10 points).
-
Transfer 100 nL of diluted compound to a 384-well white low-volume plate (Echo acoustic dispenser preferred).
-
-
Enzyme Reaction:
-
Add 2.5 µL of 2X Kinase Solution (0.5 ng/µL LRRK2).
-
Incubate for 10 min at RT (allows compound to bind hinge).
-
Add 2.5 µL of 2X Substrate/ATP Mix (20 µM ATP, 0.2 µg/µL LRRKtide).
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Normalize to No Enzyme Control (0% Activity) and DMSO Control (100% Activity).
-
Fit curve using Non-linear regression (Sigmoidal dose-response).
-
Data Interpretation (Self-Validating Metrics):
| Parameter | Acceptance Criteria | Troubleshooting |
| Z-Factor | > 0.5 | If < 0.5, check pipetting precision or increase enzyme concentration. |
| Signal/Background | > 10 fold | If low, check ATP purity (high background ADP) or substrate degradation. |
| Hill Slope | -0.8 to -1.2 | If < -1.5, suspect compound aggregation or promiscuous binding. |
Case Study: Optimization for LRRK2 Selectivity
In the development of LRRK2 inhibitors (e.g., LRRK2-IN-7 or MLi-2 analogs), the this compound scaffold is often modified at the C1-position (N-alkylation) to reach into the solvent front and improve brain penetrance.
Comparative SAR Data (Hypothetical based on literature trends):
| Compound ID | R1 (N-Substituent) | R7 (Substituent) | LRRK2 IC50 (nM) | Brain Penetrance (Kp) |
| Ind-01 | H | H | > 5,000 | N/A |
| Ind-02 | H | Cl | 850 | Low |
| Ind-03 | Methyl-piperazine | Cl | 12 | High |
Insight: The core scaffold (Ind-02 ) provides micromolar activity. It is the addition of the solubilizing group at N1 or C3 (Ind-03 ) that drives potency to nanomolar levels, while the 7-Cl maintains the orientation required for specificity.
References
-
Indazole Scaffold in Kinase Inhibitors (Review)
-
LRRK2 Inhibitor Discovery (Specific Application)
- Synthesis Protocol (Methodology)
- Kinase Assay Validation (ADP-Glo)
Sources
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
- 2. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Strategic Functionalization of the C3-Methyl Group in 7-Chloroindazoles
Abstract
The 7-chloroindazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. Functionalization of this heterocycle is critical for modulating its pharmacological properties. The C3-methyl group, in particular, serves as a valuable, yet underutilized, synthetic handle. Direct transformation of this group opens expedient pathways to key intermediates such as alcohols, aldehydes, and carboxylic acids, which are pivotal for library synthesis and late-stage diversification in drug discovery programs. This guide provides a detailed examination of robust and scalable methods for the selective functionalization of the C3-methyl group on 7-chloro-3-methyl-1H-indazole, focusing on free-radical bromination and multi-pathway oxidation strategies. Each section offers a deep dive into the reaction mechanisms, field-tested protocols, and the causality behind experimental choices, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of C3-Functionalized 7-Chloroindazoles
Indazole derivatives are a cornerstone in pharmaceutical research, prized for their ability to act as bioisosteres of indoles and engage in critical hydrogen bonding interactions within protein active sites.[1] The 7-chloro substitution pattern is particularly significant, often enhancing metabolic stability or modulating electronic properties to improve target affinity. While many synthetic efforts focus on direct C-H activation of the indazole core, the transformation of existing substituents, such as a C3-methyl group, offers a complementary and highly strategic approach.
Converting the relatively inert C3-methyl group into reactive functional handles like bromides, aldehydes, or carboxylic acids unlocks a vast chemical space. These intermediates are gateways to a multitude of subsequent reactions:
-
3-(Bromomethyl)indazoles: Potent electrophiles for nucleophilic substitution, enabling the introduction of amines, ethers, thiols, and carbon nucleophiles.
-
Indazole-3-carbaldehydes: Versatile building blocks for reductive amination, Wittig-type olefination, and the synthesis of various heterocyclic systems.
-
Indazole-3-carboxylic acids: Key precursors for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing coupling with diverse amine libraries.[2][3]
This document details reliable protocols for achieving these transformations, providing a practical guide for chemists to leverage the full potential of the 7-chloro-3-methylindazole scaffold.
Pathway I: Free-Radical Bromination of the C3-Methyl Group
The most direct method to activate the C3-methyl group is through benzylic-type bromination. The indazole ring system imparts sufficient aromatic character to the adjacent methyl group, making it susceptible to free-radical halogenation while leaving the heterocyclic core intact under appropriate conditions. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS), is the premier choice for this transformation due to its ability to maintain a low, steady-state concentration of bromine, thus suppressing undesired electrophilic aromatic substitution pathways.[4]
Mechanism of Action: The Wohl-Ziegler Reaction
The reaction proceeds via a classic free-radical chain mechanism, which requires a radical initiator such as azobisisobutyronitrile (AIBN) or UV light.[5][6]
-
Initiation: The initiator (AIBN) decomposes upon heating to generate two carbon-centered radicals and nitrogen gas. These radicals then react with a trace amount of HBr, which is always present in NBS, or NBS itself to produce a bromine radical (Br•).
-
Propagation:
-
The highly reactive bromine radical abstracts a hydrogen atom from the C3-methyl group of the 7-chloroindazole. This is the rate-determining step and is highly selective for the "benzylic-like" position due to the resonance stabilization of the resulting indazolyl-methyl radical.[7]
-
This indazolyl-methyl radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with HBr, to form the desired 3-(bromomethyl)-7-chloro-1H-indazole and a new bromine radical, which continues the chain.[8][9]
-
-
Termination: The reaction concludes when two radical species combine.
The use of a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) is crucial. Polar solvents can promote ionic pathways, leading to unwanted side reactions.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jocpr.com [jocpr.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. Furman Chemistry 120: Organic / Free Radical Reaction With NBS as the Initiator [furmanchm120.pbworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. m.youtube.com [m.youtube.com]
7-Chloro-3-methyl-1H-indazole building block for medicinal chemistry
An In-Depth Guide to the Application of 7-Chloro-3-methyl-1H-indazole in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure and capacity for critical hydrogen bonding interactions make it a cornerstone in the design of numerous biologically active compounds targeting a wide array of diseases.[3][4][5] Among the vast library of indazole derivatives, this compound has emerged as a particularly valuable building block for drug discovery professionals.
The strategic placement of substituents on this scaffold is key to its utility. The 3-methyl group can serve multiple functions: it can act as a metabolic block to prevent unwanted oxidation, or it can engage in beneficial hydrophobic interactions within a target's binding site. The 7-chloro substituent significantly influences the electronic properties of the entire ring system, modulating the acidity (pKa) of the N1-proton and providing a reactive handle for advanced synthetic transformations, such as cross-coupling reactions. This unique combination of features makes this compound an ideal starting point for developing potent and selective therapeutic agents, particularly in the fields of oncology and neurology.[6]
Physicochemical and Structural Properties
A thorough understanding of a building block's physicochemical properties is fundamental to rational drug design. These parameters govern solubility, membrane permeability, and metabolic stability, directly impacting the pharmacokinetic profile of a potential drug candidate. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | N/A |
| Molecular Weight | 166.61 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | 158-162 °C | Predicted |
| pKa | 12.5 ± 0.4 (Predicted) | [7] |
| XLogP3 | 2.4 | Predicted |
Note: Some values are predicted based on computational models for the closely related 7-chloro-1H-indazole and are provided for estimation purposes.
Core Applications & Synthetic Versatility
The true power of the this compound scaffold lies in its synthetic tractability. The indazole nucleus offers several positions for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
N1-Position: The nitrogen at the 1-position is the most common site for derivatization. Its proton is acidic and can be readily removed by a base, allowing for alkylation or arylation to introduce side chains that can probe the target binding pocket or modulate physicochemical properties.
-
N2-Position: While N1 is the thermodynamically favored site of substitution, N2-functionalization can also be achieved, leading to a different regioisomer with distinct biological and physical properties.[2] The ratio of N1 to N2 substitution can often be controlled by the choice of reagents and reaction conditions.
-
C3-Position: In this building block, the 3-position is capped with a methyl group, which is often a desirable feature. However, in other indazole scaffolds, this position is a key site for introducing diversity via halogenation, borylation, or other coupling reactions.[8]
-
Benzene Ring (C4, C5, C6): The chlorinated benzene portion of the scaffold can be further functionalized, although these positions are generally less reactive than the pyrazole ring. The existing 7-chloro group can itself be replaced or used to direct further substitutions.
This synthetic flexibility has enabled the incorporation of the 7-chloro-3-methyl-indazole core into a variety of potent biological agents, most notably as kinase inhibitors, where the indazole core acts as an effective ATP-mimetic hinge-binder.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Application Note: Rapid and Efficient Synthesis of 3-Methylindazoles via Microwave-Assisted Intramolecular Cyclization
Abstract
This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-methylindazoles, a crucial scaffold in medicinal chemistry. We present a detailed protocol for the intramolecular cyclization of N-acetyl hydrazones, leveraging the efficiency and green chemistry principles of microwave irradiation. This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of indazole derivatives.
Introduction: The Significance of 3-Methylindazoles and the Power of Microwave Synthesis
Indazole-based heterocyclic compounds are cornerstones in the development of novel pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, antibacterial, and antitumor effects.[1] The 3-methylindazole core, in particular, is a privileged structure found in numerous bioactive molecules. Traditionally, the synthesis of these compounds often involves lengthy reaction times, harsh conditions, and the generation of significant byproducts.[2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful alternative to conventional heating methods.[1][4] By utilizing dielectric heating, microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and dramatic acceleration of reaction rates.[1][5] This often translates to significantly shorter reaction times—minutes instead of hours—higher yields, cleaner reaction profiles, and a reduction in solvent use, aligning with the principles of green chemistry.[4][5][6]
This application note details a robust and reproducible protocol for the synthesis of 3-methylindazoles through the microwave-promoted intramolecular cyclization of N-acetyl hydrazones.
Reaction Mechanism and Principles
The synthesis of 3-methylindazoles described herein proceeds via a two-step sequence: the formation of an N-acetyl hydrazone from a substituted acetophenone and hydrazine, followed by an intramolecular cyclization reaction.
Step 1: Hydrazone Formation
The initial step involves the condensation reaction between a substituted 2'-haloacetophenone and N-acetylhydrazine to form the corresponding N-acetyl hydrazone. This is a classical nucleophilic addition-elimination reaction at the carbonyl group.
Step 2: Microwave-Assisted Intramolecular Cyclization
The key step is the intramolecular C-N bond formation to construct the indazole ring system. Under microwave irradiation, the N-acetyl hydrazone undergoes a rapid cyclization. The high energy and efficient heating provided by the microwave reactor facilitate the activation of the C-H bond and promote the ring-closing reaction. The use of a catalyst, such as a transition metal, can further enhance the efficiency of this step.[2]
The mechanism of microwave heating involves the interaction of the electromagnetic field with polar molecules in the reaction mixture.[1][5] This causes rapid rotation of the molecules, leading to friction and instantaneous, uniform heating throughout the sample. This volumetric heating is fundamentally different from conventional heating, which relies on conduction and often results in temperature gradients.[7]
Experimental Protocol
This protocol describes the synthesis of 3-methyl-1H-indazole as a representative example.
Materials and Equipment
-
Reagents:
-
2'-Chloroacetophenone (or other suitable 2'-haloacetophenone)
-
N-acetylhydrazine
-
Manganese(IV) oxide (MnO2) (catalyst)[2]
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover SP) with sealed reaction vessels
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
Synthesis of the N-acetyl hydrazone precursor
-
In a round-bottom flask, dissolve 2'-chloroacetophenone (1.0 eq) in absolute ethanol.
-
Add N-acetylhydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude hydrazone can be purified by recrystallization from ethanol or used directly in the next step.
Microwave-Assisted Synthesis of 3-Methyl-1H-indazole
-
Place the crude N-acetyl hydrazone (1.0 eq) and manganese(IV) oxide (1.5 eq) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.[2]
-
Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15-30 minutes. The reaction pressure will increase; ensure it remains within the safe operating limits of the reactor.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by NMR, mass spectrometry, and melting point determination.
Workflow Diagram:
Caption: Microwave-assisted synthesis of 3-methyl-1H-indazole.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase microwave irradiation time or temperature. Ensure efficient stirring. |
| Decomposition of product | Decrease microwave temperature or time. Ensure the reaction is cooled promptly after irradiation. | |
| Inefficient extraction | Use a different extraction solvent or increase the number of extractions. | |
| Formation of Byproducts | Reaction temperature too high | Optimize the reaction temperature by running a series of experiments at different temperatures. |
| Impure starting materials | Purify the hydrazone precursor before the cyclization step. | |
| Pressure Exceeds Limit | Solvent with low boiling point | Use a higher boiling point solvent like DMF or DMSO. |
| Too much solvent | Reduce the volume of the solvent in the reaction vessel. |
Conclusion
The microwave-assisted synthesis of 3-methylindazoles offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocol outlined in this application note is robust, scalable, and can be adapted for the synthesis of a diverse library of substituted indazoles. The significant reduction in reaction time and increase in yield make this method highly attractive for applications in drug discovery and medicinal chemistry, where rapid lead optimization is crucial.
References
-
Microwave-Assisted Functionalization of Indazoles: An Overview. Semantic Scholar. [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. PMC. [Link]
-
Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. [Link]
-
Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. ResearchGate. [Link]
-
Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
- Microwave-assisted synthesis of nitrogen heterocycles. Google Books.
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research. [Link]
-
Green Chemistry: Microwave assisted synthesis. YouTube. [Link]
-
Synthesis of Some Organic Hydrazine Compounds Using Microwave Radiation. ResearchGate. [Link]
-
Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from 𝛽-Keto Sulfones. Semantic Scholar. [Link]
-
Microwave-assisted synthesis of medicinally relevant indoles. PubMed. [Link]
-
Microwave and ultrasound promoted synthesis of substituted new arylhydrazono pyridinones. Arabian Journal of Chemistry. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ajrconline.org [ajrconline.org]
- 4. ajrconline.org [ajrconline.org]
- 5. rjpdft.com [rjpdft.com]
- 6. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 7-Chloro-3-methyl-1H-indazole Synthesis
Current Status: Active Ticket Focus: Yield Optimization & Process Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Strategy
Welcome to the technical support hub for 7-Chloro-3-methyl-1H-indazole . Users typically encounter yield issues with this scaffold due to the steric and electronic effects of the chlorine atom at the 7-position (peri-position to the N1-H). This position destabilizes the annular tautomer and creates solubility challenges during purification.
To improve your yield, you must first validate your synthetic route. We support two primary workflows. Use the decision matrix below to confirm you are using the optimal path for your scale and budget.
Route Selection Logic
Caption: Decision matrix for selecting the synthesis route based on operational constraints.
Protocol A: The SNAr "High-Yield" Method (Recommended)
Target Audience: Researchers prioritizing yield (>85%) and ease of purification. Chemistry: Nucleophilic aromatic substitution of a labile fluorine atom by hydrazine, followed by condensation.
Standard Operating Procedure (SOP)
Reagents:
-
1-(3-chloro-2-fluorophenyl)ethanone (1.0 eq)
-
Hydrazine hydrate (64% or 80% solution) (3.0 - 5.0 eq)
-
Solvent: n-Butanol (Preferred for higher reflux temp) or Ethanol.
Step-by-Step Workflow:
-
Dissolution: Dissolve the ketone in n-Butanol (5 vol).
-
Controlled Addition (CRITICAL): Heat to 60°C. Add Hydrazine hydrate dropwise over 30 minutes.
-
Why? Dumping hydrazine causes high local concentrations, leading to azine formation (dimerization of two ketones with one hydrazine), which precipitates as an insoluble yellow solid and kills yield.
-
-
Reflux: Raise temperature to reflux (117°C for n-BuOH) and hold for 12–16 hours.
-
Monitoring: Check LCMS for the disappearance of the hydrazone intermediate. The ring closure is the rate-limiting step.
-
Workup: Cool to 0°C. The product often crystallizes directly. Filter and wash with cold water.[1][2]
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Yellow precipitate that won't cyclize | Azine formation (Dimer). | Prevention: Increase hydrazine equivalents (to >3.0) and slow down addition rate. Azines are reversible; add excess hydrazine and reflux longer to break them. |
| Stalled Reaction (Intermediate persists) | Steric Hindrance. The 7-Cl group creates steric clash, slowing the attack on the ketone. | Fix: Switch solvent to n-Butanol or Ethylene Glycol to achieve higher internal temperatures (>110°C). Ethanol reflux is often insufficient for 7-substituted indazoles. |
| Low Purity | Oxidation. | Fix: Perform the reaction under Nitrogen/Argon atmosphere. Hydrazine at high temp can degrade if exposed to air. |
Protocol B: The Diazotization "Economy" Method
Target Audience: Scale-up chemists or those with restricted budgets. Chemistry: Diazotization of 2-amino-3-chloroacetophenone followed by reductive cyclization.
Critical Control Points
This route is notorious for "tar" formation. The yield loss occurs primarily during the reduction/cyclization phase, not the diazotization itself.
Optimized Workflow:
-
Diazotization: Treat amine with NaNO2/HCl at -5°C to 0°C.
-
Checkpoint: Solution must remain clear/yellow. Turbidity implies phenol formation (too warm) or insolubility.
-
-
Reduction (The Yield Maker): Do not allow the diazonium salt to stand. Transfer it immediately into a reducing solution.
-
Best Reagent: Stannous Chloride (SnCl2) in conc. HCl is superior to Sodium Sulfite for sterically hindered indazoles.
-
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Oil Formation | Decomposition of Diazonium Salt. The 3-Cl group destabilizes the diazo species. | Fix: Lower diazotization temp to -10°C. Ensure rapid transfer to the reduction vessel. Do not isolate the diazonium salt. |
| Azo Dye Formation (Red/Orange solid) | Coupling with unreacted amine. | Fix: Ensure excess acid (HCl) is present during diazotization to keep the amine fully protonated (unreactive to coupling). |
| Low Yield after Workup | Incorrect pH during cyclization. | Fix: After SnCl2 reduction, the solution is highly acidic. The indazole ring will not close effectively until pH is adjusted. Slowly neutralize to pH 7-8 to precipitate the product. |
Purification & Isolation (The 7-Chloro Factor)
The 7-chloro substituent significantly reduces solubility in non-polar solvents and increases acidity of the N-H proton.
Solubility Profile:
-
Water:[3] Insoluble.
-
DCM/Ethyl Acetate: Moderate solubility.
-
Hot Toluene: Good solubility (Recommended for recrystallization).
-
Methanol:[4] Soluble.
Purification Protocol:
-
Precipitation: Pour the crude reaction mixture into 10 volumes of ice-water. Stir for 1 hour. The this compound should precipitate as a beige solid.
-
Acid/Base Wash:
-
Dissolve solid in 1M NaOH (The 7-Cl makes the N-H more acidic, pKa ~13, allowing dissolution in base).
-
Filter off insoluble impurities (tars).[1]
-
Re-acidify filtrate with HCl to pH 7 to reprecipitate pure product.
-
-
Final Polish: Recrystallize from Toluene or Ethanol/Water (9:1).
Frequently Asked Questions (FAQ)
Q: Why is the 7-position so difficult compared to the 5- or 6-position? A: The 7-position is "peri" to the N1 nitrogen. A chlorine atom here exerts steric pressure that distorts the planar geometry required for efficient ring closure. Additionally, the electron-withdrawing nature of Cl at this position reduces the nucleophilicity of the nitrogen during the cyclization step.
Q: Can I use the "Bartoli" indole synthesis conditions? A: No. The Bartoli reaction uses vinyl Grignards to make indoles. For indazoles, you need a nitrogen-nitrogen bond formation.[5][6] Stick to Hydrazine (Route A) or Diazo (Route B).
Q: My product has a melting point lower than reported (145-148°C). Why? A: This is likely due to the presence of the 1-acetyl impurity (if using Route A) or trace azo-dimers (if using Route B). Wash the solid with cold diethyl ether; the impurities are usually more soluble than the indazole core.
References
-
Practical Synthesis of Indazoles (Hydrazine Route)
-
Source: Asad, N., et al. "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir."[7][8] ChemRxiv (2024).
- Relevance: Describes the high-yield SNAr cyclization of 2,6-dichlorobenzonitrile/ketones with hydrazine, directly applicable to the 7-chloro-3-methyl analog.
-
-
Diazotization Mechanism & Optimization
-
Indazole Synthesis Overview
- Source: Gaikwad, D. D., et al. "Indazole: Synthesis and Pharmacological Activities." Bioorganic & Medicinal Chemistry (Cited via NIH/PMC).
- Relevance: Reviews comparative yields of diazo vs. hydrazine routes for 3-substituted indazoles.
-
Synthesis of 3-methyl-1H-indazole (Patent)
- Source: CN Patent 108250146A. "Synthetic process of 3-methyl-1H-indazole."
- Relevance: Industrial process data for the diazotization route, highlighting the use of reduction c
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. youtube.com [youtube.com]
- 11. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
Technical Support Center: Regioselectivity in 7-Chloroindazole Alkylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for regioselectivity issues in the N-alkylation of 7-chloroindazole. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of selective N1 and N2 alkylation of this critical heterocyclic scaffold. As Senior Application Scientists, we have synthesized peer-reviewed data and field-proven insights to address the common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the alkylation of 7-chloroindazole often unselective, yielding both N1 and N2 isomers?
The alkylation of 7-chloroindazole, like other indazoles, is complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. The indazole core exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[1][2] Direct alkylation of the indazole anion, generated by deprotonation with a base, can occur at either nitrogen, leading to a mixture of regioisomers. The final product ratio is a delicate balance of steric effects, electronic effects, and the specific reaction conditions employed.[3]
The 7-chloro substituent, being electron-withdrawing, influences the electron density at both nitrogen atoms, which can affect the regiochemical outcome. Generally, electron-withdrawing groups at the C7 position have been shown to favor the formation of the N2-alkylated product.[4][5]
Q2: What are the key factors that control the N1 vs. N2 selectivity in 7-chloroindazole alkylation?
The regiochemical outcome of the alkylation is governed by a complex interplay of several factors:
-
Base and Solvent System: This is one of the most critical parameters. The choice of base and solvent determines the nature of the indazolide anion and its counter-ion in solution, which can significantly influence the reaction pathway.[1][3] For instance, the combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is widely reported to favor N1-alkylation for many indazole substrates.[1][4][6]
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the electrophile can play a role. While less emphasized for simple alkyl halides, more complex electrophiles can exhibit different selectivities.[1]
-
Reaction Temperature: Temperature can affect the position of the equilibrium between the N1 and N2 products, potentially favoring the thermodynamically more stable isomer at higher temperatures.
-
Substituents on the Indazole Ring: In this case, the 7-chloro group is the key substituent. Its electron-withdrawing nature is known to influence the nucleophilicity of the N1 and N2 positions and can favor N2 alkylation.[4][5]
Troubleshooting Guide
Scenario 1: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
Achieving high N1 selectivity with 7-chloroindazole can be challenging due to the directing effect of the C7-chloro group. However, you can employ the following strategies to favor the N1 isomer:
Strategy 1: Leverage Thermodynamic Control with NaH in THF
This is often the most effective method for promoting N1-alkylation. The sodium cation is believed to chelate with the N2 nitrogen, sterically hindering the approach of the electrophile and directing alkylation to the N1 position.[2]
Detailed Protocol for N1-Selective Alkylation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add 7-chloro-1H-indazole (1.0 equiv.).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, cautiously quench the reaction with the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting this protocol:
-
Low Conversion: If the reaction is sluggish, consider gently heating the reaction mixture to 50 °C after the addition of the alkylating agent.[2]
-
Persistent N2 Isomer: Ensure your THF is truly anhydrous. The presence of water can affect the performance of NaH.
Scenario 2: I need to synthesize the N2-alkylated 7-chloroindazole. What conditions should I use?
Given the electronic properties of the 7-chloro substituent, achieving N2 selectivity is often more straightforward. The following methods are recommended:
Strategy 1: Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for the selective N2-alkylation of indazoles.[2]
Detailed Protocol for N2-Selective Alkylation (Mitsunobu):
-
Dissolve 7-chloro-1H-indazole (1.0 equiv.), triphenylphosphine (PPh₃, 2.0 equiv.), and the desired alcohol (2.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.3-0.4 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv.) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Warm the reaction to 50 °C and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.[2]
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.[3]
Strategy 2: Utilizing the Directing Effect of the C7-Chloro Group
As previously mentioned, electron-withdrawing groups at the C7 position can inherently favor N2 alkylation.[4][5] Therefore, using a standard base like potassium carbonate in a polar aprotic solvent may yield a majority of the N2 isomer.
Data Summary: Influence of Reaction Conditions on Indazole Alkylation
| Desired Isomer | Base | Solvent | Typical N1:N2 Ratio | Key Considerations | References |
| N1-Alkylated | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | >99:1 (substrate dependent) | Highly effective for many indazoles, especially with C3-substituents.[1][4][6] | [1],[4],[6] |
| N1-Alkylated | Cesium Carbonate (Cs₂CO₃) | Dioxane | Highly N1-selective | Effective for N1-alkylation, potentially via a chelation mechanism.[6] | ,[6] |
| N2-Alkylated | N/A (Mitsunobu) | Tetrahydrofuran (THF) | Highly N2-selective | Employs DEAD/DIAD and PPh₃. Good for a range of alcohols.[2] | ,[2] |
| Mixture/Variable | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Often yields mixtures | Common conditions that frequently lead to poor regioselectivity.[2][7] | [2],[7] |
Visualizing the Reaction Pathways
The regioselectivity of 7-chloroindazole alkylation is determined by the competition between two primary pathways. The choice of reagents and conditions can tip the balance in favor of one pathway over the other.
Caption: Competing pathways in the alkylation of 7-chloroindazole.
Experimental Workflow Troubleshooting
Caption: Troubleshooting workflow for optimizing regioselectivity.
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry. [Link]
- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Troubleshooting regioselectivity in indazole synthesis. (n.d.). Benchchem.
-
Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. (n.d.). ResearchGate. [Link]
- MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (n.d.). Semantic Scholar.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Mei, Y., & Yang, B. (n.d.).
-
Development of a selective and scalable N 1-indazole alkylation. (2024). RSC Advances. [Link]
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR.
-
Development of a selective and scalable N1-indazole alkylation. (2024). PMC - NIH. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
- Synthesis of Novel N1 and N2 Indazole Derivatives. (2025).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. (n.d.). Benchchem.
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2025). PDF.
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe.
- A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Development of a selective and scalable N1-indazole alkyl
- Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelin
-
Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. (2019). PubMed. [Link]
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). PubMed. [Link]
- Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. (2025). Organic Chemistry Frontiers.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
purification of 7-Chloro-3-methyl-1H-indazole by column chromatography
Technical Support Center: Purification of 7-Chloro-3-methyl-1H-indazole
Ticket ID: IND-7CL-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Column Chromatography Troubleshooting & Protocol Optimization[1]
Executive Summary: The "Sticky" Indazole Challenge
You are attempting to purify This compound . While the chlorine atom at position 7 adds lipophilicity, the core challenge lies in the 1H-indazole moiety .
The Problem: The N-H proton on the indazole ring is a hydrogen bond donor, and the N-2 nitrogen is a weak bond acceptor. Unmodified silica gel contains acidic silanol groups (
-
Peak Tailing: The compound "drags" through the column.
-
Poor Resolution: Impurities co-elute in the tail.[1]
-
Irreversible Adsorption: Loss of mass on the column.[1]
The Solution: You must disrupt this interaction using a mobile phase modifier or a buffered stationary phase .[1]
Pre-Run Diagnostics: The "Spot Test"
Do not run your column until you have validated the mobile phase on TLC.
Diagnostic Protocol:
-
Prepare two TLC plates.
-
Plate A (Control): Develop in 30% Ethyl Acetate / 70% Hexanes.
-
Plate B (Modified): Develop in 30% Ethyl Acetate / 69% Hexanes / 1% Triethylamine (TEA) .
Interpretation:
-
If Plate A shows a streak (comet-like shape) and Plate B shows a tight circle , you must use TEA in your column mobile phase.[1]
-
Rf Target: Aim for an Rf of 0.25 – 0.35 in the modified solvent system. If the Rf > 0.5, reduce the EtOAc concentration.
The Core Protocol: Optimized Purification Workflow
This protocol assumes a standard flash chromatography setup.[1][2]
Step 1: Sample Preparation (Critical)
-
Solubility Check: this compound has poor solubility in straight hexanes.[1]
-
Loading Method:
-
Preferred:Dry Loading .[1] Dissolve crude material in a minimal amount of DCM or Acetone. Add silica gel (ratio 1:2 crude-to-silica). Evaporate to dryness on a rotovap until you have a free-flowing powder. Load this powder on top of the column.
-
Alternative:Liquid Loading . If using liquid load, dissolve in minimal DCM. Warning: DCM is a strong solvent and may cause band broadening if the volume is too high.
-
Step 2: Mobile Phase Preparation
-
Solvent A: Hexanes (or Heptane) + 1% Triethylamine (TEA).[1]
-
Solvent B: Ethyl Acetate + 1% Triethylamine (TEA).[1]
-
Note: Adding TEA to both solvents ensures the modifier concentration remains constant during the gradient.
Step 3: Gradient Profile
| Time (CV) | % Solvent B | Description |
| 0–2 | 0–5% | Equilibration/Flush: Elutes non-polar impurities (e.g., unreacted starting materials like chlorobenzenes).[1] |
| 2–10 | 5–40% | Linear Gradient: The product typically elutes between 20–30% B depending on the exact stationary phase activity. |
| 10–12 | 40–100% | Wash: Flushes highly polar byproducts (tar/baseline impurities).[1] |
Visualization: The Purification Logic
The following diagram illustrates the decision matrix for optimizing the purification based on your specific crude mixture observations.
Caption: Decision matrix for loading and mobile phase selection based on solubility and TLC behavior.
Troubleshooting & FAQs
Q1: The compound is crystallizing inside the column, causing high backpressure. What do I do?
-
Cause: The compound is likely insoluble in the initial low-polarity mobile phase (Hexanes).[1]
-
Fix: Switch to a DCM/MeOH system.
Q2: I added TEA, but I'm still seeing "ghost peaks" or broad bands.
-
Cause: The column was not equilibrated.
-
Fix: You must flush the column with at least 3 Column Volumes (CV) of the TEA-containing solvent before injecting your sample.[1] The silica needs time to be "deactivated" by the amine.
Q3: Can I use Acetone instead of Ethyl Acetate?
-
Answer: Yes. Acetone is an excellent solvent for indazoles.[1]
-
Caution: Acetone absorbs UV light below 330 nm.[1] If you are using a UV detector, set your wavelength to 254 nm or higher to avoid solvent cutoff noise.
Q4: My yield is low. Where is the rest of my compound?
-
Cause: Acidic impurities in the crude mixture (e.g., carboxylic acid byproducts) might be forming salts with the TEA, or the compound is retained on active silica sites.
-
Fix: Flush the column with 10% MeOH in DCM at the end of the run. Collect this "flush" fraction separately and analyze it.
References & Authority
-
Indazole Synthesis & Purification:
-
Chromatography of Basic Heterocycles:
-
General Troubleshooting for Tailing:
Sources
Technical Support Center: Solubility Optimization for 7-Chloroindazoles
Ticket ID: #SOL-7CI-001 Status: Open Priority: Critical (Blocker) Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Root Cause Analysis
User Issue: "My 7-chloroindazole derivative precipitates immediately upon addition to aqueous media (PBS/Media), even after predissolving in DMSO."
Technical Diagnosis: The 7-chloroindazole scaffold presents a "perfect storm" for aqueous insolubility. Unlike simple indazoles, the chlorine atom at the 7-position introduces two compounding physicochemical barriers:
-
Enhanced Lipophilicity (LogP Shift): The 7-Cl substituent is highly hydrophobic, significantly increasing the partition coefficient (LogP) compared to the parent indazole.
-
Lattice Energy Stabilization: The planar nature of the indazole ring allows for strong
- stacking. The 7-Cl atom often facilitates tighter crystal packing (halogen bonding or filling interstitial voids), creating a "brick dust" molecule with high melting points and high lattice energy. -
The "pKa Dead Zone":
-
The pyridine-like nitrogen (
) is weakly basic ( ). -
The pyrrole-like nitrogen (
) is very weakly acidic ( ). -
Result: At physiological pH (7.4), the molecule is almost exclusively neutral (uncharged), rendering pH adjustment ineffective for the core scaffold.
-
Decision Matrix: Selecting Your Solubilization Strategy
Before proceeding, determine your experimental constraints using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on structural features and experimental application.
Protocol B: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation
Best For: In vivo studies, sensitive cell lines, and preventing "crash out" precipitation. Mechanism: The 7-chloroindazole core is hydrophobic enough to displace water from the CD cavity, forming a stable inclusion complex.
Materials
-
2-Hydroxypropyl-
-cyclodextrin (HP- -CD) - Pharma Grade -
Methanol or Acetone (Volatile solvent)
-
Milli-Q Water
Step-by-Step Methodology
-
Prepare the Vehicle: Dissolve HP-
-CD in water to create a 20% w/v stock solution. Filter through a 0.22 m filter. -
Solvent Evaporation Method (Recommended):
-
Dissolve your 7-chloroindazole compound in a small volume of acetone or methanol (e.g., 10 mg compound in 1 mL solvent).
-
Add the compound solution dropwise to the 20% HP-
-CD solution while stirring rapidly (1:10 volume ratio). -
Critical Step: Leave the vial open in a fume hood or use a rotary evaporator to remove the organic solvent completely. The solution should remain clear.
-
-
Lyophilization (Optional): Freeze-dry the resulting solution to obtain a fluffy, water-soluble powder of the inclusion complex.
-
Reconstitution: Reconstitute the powder in PBS or media. The complex prevents the hydrophobic 7-Cl core from aggregating.
Why this works: The 7-Cl substituent fits into the lipophilic torus of the cyclodextrin, shielding it from the aqueous environment while the hydroxyl groups of the CD interact with water.
Protocol C: The "Crash-Resistant" Cosolvent System
Best For: High-throughput screening (HTS) and robust cell-based assays. Warning: Simple DMSO dilution often fails because the "supersaturation" collapses instantly upon hitting water. You must use a surfactant bridge .
Formulation Table
| Component | Function | Concentration (Stock) | Final Conc. (In Assay) |
| DMSO | Primary Solvent | 100% | 0.1% - 0.5% |
| Tween 80 | Surfactant (Bridge) | 10% (in saline) | 0.01% - 0.05% |
| PEG 400 | Cosolvent (Spacer) | 100% | 1% - 5% |
Step-by-Step Methodology
-
Dissolve Compound: Prepare a 10 mM stock of 7-chloroindazole in 100% DMSO .
-
Create Intermediate Stock (100x):
-
Do NOT add DMSO stock directly to media.
-
Mix: 10
L Compound Stock + 40 L PEG 400 + 5 L Tween 80 (Pure). -
Vortex heavily for 30 seconds.
-
-
Final Dilution: Slowly pipette the Intermediate Stock into your pre-warmed (
) media while vortexing the media.
Troubleshooting: If precipitation still occurs, increase the PEG 400 ratio. The PEG chains disrupt the water structure, reducing the energy penalty for the hydrophobic 7-Cl insertion.
Advanced Troubleshooting (FAQs)
Q: Can I just acidify the water to dissolve it? A: No. As noted in the root cause, the pKa of the N2 nitrogen is ~1.2. You would need a pH of < 1.0 to protonate it significantly. This is incompatible with biological assays. Unless your R-group has a basic amine (pKa > 8), pH adjustment is a dead end for this scaffold.
Q: My compound dissolves in DMSO but crashes out when I freeze-thaw the stock. A: 7-chloroindazoles are notorious for "oiling out" or crystallizing from DMSO if any moisture is present. DMSO is hygroscopic.
-
Fix: Store stocks in single-use aliquots. Use anhydrous DMSO and seal with parafilm under argon/nitrogen if possible.
Q: I see "needles" forming in my cell culture wells after 24 hours. A: This is Ostwald Ripening . Small amorphous particles (invisible initially) are dissolving and re-depositing onto larger crystalline nuclei (the needles).
-
Fix: Switch to Protocol B (Cyclodextrins) . The inclusion complex is thermodynamically stable and prevents the free drug from feeding the crystal growth.
Visualizing the Solvation Mechanism
The following diagram illustrates why the Cyclodextrin approach (Right path) is superior to standard Cosolvent dilution (Left path) for this specific scaffold.
Figure 2: Comparative mechanism of failure (Standard Dilution) vs. success (Cyclodextrin Complexation) for 7-chloroindazoles.
References
-
Indazole Physicochemical Properties
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Source:Molecules (via PMC/NIH).
- Relevance: Establishes the tautomeric stability and basic physicochemical profile of the indazole core.
-
URL:[Link]
-
Cyclodextrin Formulation Strategy
-
Specific Chloroindazole Applications
-
Co-Crystal & Nanocrystal Techniques
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallization Protocols for 7-Chloro-3-methyl-1H-indazole
Current Status: Operational Ticket ID: CHEM-SUP-7CL3ME Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Profile
Welcome to the technical support hub for 7-Chloro-3-methyl-1H-indazole . This guide addresses the specific physicochemical challenges of crystallizing this halogenated indazole derivative.
-
Chemical Nature: The molecule features a fused benzene-pyrazole ring system.[1][2] The 7-chloro substituent introduces significant lipophilicity and alters the crystal lattice packing via halogen bonding, while the 3-methyl group reduces water solubility compared to the parent indazole.
-
Primary Challenge: Indazoles are prone to tautomerism (1H vs. 2H) and "oiling out" (liquid-liquid phase separation) during cooling, particularly when impurities are present.
Quick Reference Data
| Property | Value / Characteristic | Notes |
| Target Structure | This compound | Lipophilic, H-bond donor (NH) |
| Typical MP Range | 135–145 °C (Estimated) | Based on structural analogs (e.g., 7-chloro-1H-indazole: 135-137°C) [1].[3][4] |
| Solubility Profile | Low in Water; High in DCM, EtOAc, DMSO | Requires mixed-solvent systems for crystallization. |
| Key Impurities | 2H-regioisomer, 2-chloro-6-acetylphenylhydrazine | Precursors often co-precipitate. |
Solvent Selection & Solubility Matrix
User Question: Which solvent system gives the best recovery and purity?
Technical Response: For this compound, a single solvent is rarely sufficient due to its steep solubility curve. We recommend a Binary Solvent System .
Recommended Solvent Systems
| System Type | Solvent Pair (Solvent / Anti-solvent) | Ratio (v/v) | Application |
| Standard (Polar) | Ethanol / Water | 70:30 to 50:50 | Best for general purification. Removes inorganic salts and polar byproducts. |
| High Purity (Non-Polar) | Toluene / n-Heptane | 1:1 to 1:2 | Best for removing regioisomers (2H-indazole) and avoiding hydration. |
| Flash Crystallization | Ethyl Acetate / Hexanes | 1:3 | Rapid recovery, but higher risk of trapping impurities. |
Critical Insight: The 7-Chloro substituent increases solubility in non-polar solvents (Toluene) compared to non-halogenated indazoles. If your crude material is dark/tarry, avoid Toluene initially; use Ethanol/Water to reject the tar.
Standard Operating Procedure (SOP): Recrystallization
User Question: I have 10g of crude material. What is the step-by-step protocol to avoid yield loss?
Protocol: The "Slow-Cool" Ethanol/Water Method Rationale: This method leverages the high temperature coefficient of solubility in ethanol while using water to force nucleation in a controlled manner.
-
Dissolution:
-
Place 10g crude solid in a round-bottom flask.
-
Add Ethanol (95%) typically 5–7 mL per gram of solid.
-
Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 1 mL increments until fully dissolved.
-
Optional: If solution is colored, add activated charcoal (5% w/w) and filter hot through Celite.
-
-
Nucleation Point:
-
Remove from heat. While still hot (~70°C), add warm Water dropwise.
-
Stop adding water the moment a faint permanent turbidity (cloudiness) persists.
-
Add 1–2 mL of Ethanol to clear the solution back to transparent.
-
-
Controlled Cooling (Critical):
-
Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath yet.
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Harvesting:
-
Once at room temperature, cool in an ice bath (0–5°C) for 30 minutes to maximize yield.
-
Filter via vacuum.[5] Wash cake with cold 50:50 Ethanol/Water.
-
Troubleshooting Guide (FAQs)
Issue 1: The "Oiling Out" Phenomenon
Symptom: Instead of crystals, the product forms a separate oily layer at the bottom of the flask. Cause: The solution entered the "metastable zone" too quickly, or the melting point of the solvated product is lower than the process temperature.
Troubleshooting Workflow:
Caption: Decision logic for resolving oiling out during indazole crystallization.
Corrective Action:
-
Reheat the mixture until the oil dissolves.
-
Add more solvent (Ethanol) to lower the concentration slightly.
-
Seed the solution with a pure crystal of this compound when the temperature is approx. 10°C below the boiling point.
-
Agitate vigorously to prevent oil droplets from coalescing.
Issue 2: Regioisomer Contamination (1H vs 2H)
Symptom: NMR shows a split peak for the methyl group or aromatic protons. Scientific Context: The 1H-indazole is generally more thermodynamically stable, but the 2H-isomer can form during synthesis (e.g., alkylation steps). Solution:
-
Reflux in Toluene: The 2H-isomer often has different solubility. Heating in toluene can sometimes thermodynamically convert the kinetic 2H product to the 1H product if acidic catalysts are present, or simply allow for separation based on solubility differences [2].
-
Recrystallization: Use Ethyl Acetate/Hexanes .[6] The more polar 2H-isomer often stays in the mother liquor while the 1H-isomer crystallizes.
Advanced Workflow: Purification from Synthesis
If you are synthesizing this from 2,6-dichlorobenzonitrile or 2-amino-3-chlorophenyl ketone , use this workflow to ensure the starting material does not co-crystallize.
Caption: Purification workflow from synthesis to final crystal isolation.[4][7][8]
References
-
ChemicalBook. (n.d.). 7-CHLORO-1H-INDAZOLE Properties and Melting Point. Retrieved from
-
National Institutes of Health (NIH). (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Library of Medicine. Retrieved from
-
BenchChem. (2025). Synthesis and Purification of Indazole Derivatives. Retrieved from
-
PubChem. (2025).[9] 7-Chloro-1H-indazol-3-amine Compound Summary. (Used for analog physicochemical property verification). Retrieved from
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 7-Chloro-1H-indazol-3-amine | C7H6ClN3 | CID 20135774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of 7-Chloro-3-methyl-1H-indazole in Acidic Media
Document ID: TS-IND-7CL-003 Version: 2.1 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists
Executive Summary
7-Chloro-3-methyl-1H-indazole exhibits high chemical stability in non-oxidizing acidic media (e.g., HCl, H₂SO₄, TFA) at ambient and elevated temperatures. The primary challenge users encounter is solubility behavior rather than chemical degradation. The compound behaves as a weak base (
Part 1: Chemical Stability Profile
Structural Integrity in Acid
The stability of this compound is derived from its aromatic 10-
| Feature | Stability Assessment | Mechanism |
| Indazole Core | Excellent | The pyrazole-fused benzene ring is thermodynamically stable. Protonation occurs at N2, preserving aromaticity. |
| 7-Chloro Substituent | High | Aryl chlorides are inert to acid hydrolysis. Dechlorination requires transition metal catalysis (e.g., Pd/C) or radical conditions, not simple acidic exposure. |
| 3-Methyl Group | Good | Stable against acid hydrolysis. Susceptible to oxidation (to -CHO or -COOH) only in the presence of strong oxidants (e.g., KMnO₄, CrO₃) combined with acid. |
The Protonation Equilibrium
In acidic media, the molecule exists in equilibrium between its neutral form and the N2-protonated cation. This equilibrium dictates solubility.
-
Strong Acid (0.1 M - 6 M HCl): Fully protonated. High solubility.
-
Weak Acid (pH 3 - 5): Partially protonated. Risk of precipitation if concentration > 1 mg/mL.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Solubility & Precipitation
Q: I dissolved the compound in 1N HCl, but upon diluting with water, a white solid appeared. Has it degraded? A: No, it has likely precipitated.
-
Cause: Diluting the acid raises the pH. If the pH rises above the
(~1.2), the equilibrium shifts toward the neutral free base, which is poorly soluble in water. -
Solution: Re-acidify the solution to pH < 1 or add a co-solvent (Methanol/Acetonitrile) to maintain solubility of the neutral species.
Scenario B: Color Changes
Q: My clear solution turned slight yellow/orange in concentrated H₂SO₄. Is this decomposition? A: Likely not.
-
Cause: Indazoles often exhibit halochromism —a reversible color change upon protonation due to changes in the HOMO-LUMO gap.
-
Verification: Neutralize a small aliquot. If the color reverts to colorless/white and no precipitate forms (other than the free base), the core is intact.
-
Warning: Darkening to brown/black indicates charring or oxidation, usually only seen with fuming sulfuric acid or nitric acid mixtures.
Scenario C: Analytical Anomalies
Q: I see a "split peak" on HPLC using a TFA/Water gradient. A: This is a chromatographic artifact, not degradation.
-
Cause: Rapid tautomerization or protonation equilibrium on the column.
-
Solution: Ensure the mobile phase pH is buffered well away from the
. Use pH 2.5–3.0 (fully protonated) or neutral pH (requires organic modifier).
Part 3: Experimental Protocols
Protocol 3.1: Acid Stability Stress Test
Use this protocol to validate stability for your specific batch.
Materials:
-
1N HCl[1]
-
Acetonitrile (ACN)
-
HPLC Vials
Procedure:
-
Preparation: Dissolve 5 mg of this compound in 1 mL of ACN (Stock).
-
Stress Condition: Add 100 µL of Stock to 900 µL of 1N HCl.
-
Incubation: Heat at 60°C for 4 hours.
-
Control: Add 100 µL of Stock to 900 µL of Water/ACN (50:50). Keep at RT.
-
Analysis: Inject both samples into HPLC (See Protocol 3.2).
-
Criteria: Degradation is confirmed only if the peak area of the parent compound decreases by >2% and new peaks appear.
Protocol 3.2: Recommended HPLC Method
Adapted from standard indazole separation methods [4, 6].
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic ring) and 300 nm (indazole specific) |
Part 4: Visualizations
Stability & Reactivity Logic Flow
This diagram illustrates the decision matrix for handling the compound in acid.
Figure 1: Decision logic for stability assessment. The compound is stable in acid unless oxidants are present or pH leads to precipitation.
Protonation Pathway
The mechanism of solubilization in acid.
Figure 2: The reversible protonation at the N2 position is the key driver of solubility in acidic media.
References
-
ChemicalBook. (n.d.). 7-CHLORO-1H-INDAZOLE Chemical Properties & Safety. Retrieved from
-
Catalan, J., et al. (2001). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry A. Retrieved from
-
BenchChem. (2025).[1] Technical Support: Synthesis and Handling of Indazole Derivatives. Retrieved from
-
Giraud, F., et al. (2020). C3-Indazole Functionalization: A Review. University of Clermont-Ferrand. Retrieved from
-
Sigma-Aldrich. (n.d.). 7-Chloro-6-methyl-1H-indazole Product Specification. Retrieved from
-
Abdel-Moety, E.M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Journal of Chromatographic Science. Retrieved from
Sources
Validation & Comparative
1H NMR Spectrum of 7-Chloro-3-methyl-1H-indazole: A Comparative Characterization Guide
Executive Summary
7-Chloro-3-methyl-1H-indazole is a critical heterocyclic scaffold in drug discovery, particularly in the development of kinase inhibitors and modulators of the Wnt signaling pathway. Its structural integrity is defined by three distinct features: the pyrazole-fused benzene ring, the 3-position methyl group, and the 7-position chlorine atom.
This guide provides an objective comparison of characterization strategies, focusing on the "performance" of different NMR solvents (DMSO-d₆ vs. CDCl₃) and the differentiation of the target molecule from its common synthetic impurities (regioisomers). We provide a self-validating spectral assignment protocol to ensure rigorous quality control.
Structural Basis & Theoretical Assignment[1]
Before analyzing the spectrum, one must understand the connectivity and the expected spin systems. The 7-chloro substitution pattern simplifies the aromatic region from a 4-spin system (ABCD) to a 3-spin system (AMX or ABX depending on field strength).
The Connectivity Map
-
Position 1 (NH): Labile proton, highly sensitive to solvent and concentration (H-bonding).
-
Position 3 (CH₃): Diagnostic singlet, typically shielded relative to aromatic protons.
-
Aromatic Ring (H4, H5, H6):
-
H4: Doublet (ortho-coupling to H5). Proximity to C3-Methyl.
-
H5: Triplet (or dd, ortho-coupling to H4 and H6).
-
H6: Doublet (ortho-coupling to H5). Proximity to C7-Chlorine.
-
H7: Absent (substituted by Cl). This is the primary diagnostic feature; the loss of the typically deshielded H7 doublet confirms 7-substitution.
-
Visualization of Tautomeric & Structural Logic
Figure 1: Structural logic of this compound highlighting key NMR-active sites and the tautomeric relationship.
Comparative Performance: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the performance of the spectral resolution, particularly for the N-H proton and tautomeric stabilization.
DMSO-d₆ vs. CDCl₃[2][3]
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| NH Signal Visibility | Excellent. Sharp singlet, typically >13.0 ppm. | Poor. Broad hump or invisible. | DMSO acts as a strong H-bond acceptor, "locking" the NH proton and slowing exchange rates. |
| Solubility | High. Dissolves polar heterocycles well. | Moderate. Aggregation may occur. | Indazoles can form H-bonded dimers in non-polar solvents (CDCl₃), broadening signals. |
| Water Signal | Distinct peak at ~3.33 ppm. | Variable peak ~1.56 ppm. | Water in DMSO is H-bonded to solvent; in CDCl₃, it interacts with the solute, confusing integration. |
| Tautomeric State | Favors 1H-tautomer strongly.[1] | Dynamic equilibrium possible. | Polar solvents stabilize the dipolar character of the 1H-form. |
Expert Insight: For publication-quality data, DMSO-d₆ is the mandatory choice . Using CDCl₃ often leads to the false assumption that the NH proton is missing or that the sample is wet due to peak broadening.
Detailed Spectral Assignment (in DMSO-d₆)
The following data represents the standard assignment for this compound.
Chemical Shift Table[3]
| Position | Type | Shift ( | Multiplicity | Interpretation | |
| NH (1) | Broad Singlet | 13.40 - 13.60 | s (br) | - | Deshielded by aromatic ring and H-bonding. Disappears with D₂O shake. |
| H4 | Aromatic | 7.68 - 7.75 | d | Doublet. Closest to C3-Methyl. | |
| H6 | Aromatic | 7.45 - 7.52 | d | Doublet. Closest to C7-Chlorine. Slightly deshielded by Cl inductive effect. | |
| H5 | Aromatic | 7.10 - 7.18 | dd / t | Apparent triplet (doublet of doublets). | |
| CH₃ (3) | Alkyl | 2.50 - 2.55 | s | - | Diagnostic singlet. May overlap with DMSO residual peak (2.50) if not careful. |
Distinguishing from Alternatives (Isomers)
A common synthetic pitfall is the formation of the 2H-indazole or regioisomers (e.g., 5-chloro) .
-
1H vs. 2H Tautomer:
-
1H-Isomer (Target): H3 (if H, not Methyl) or substituent at C3 is generally more deshielded. The C3-Methyl is typically at ~2.5 ppm.
-
2H-Isomer: The quinonoid structure shields the C3 position. If alkylated at N2, the N-Methyl would appear around 4.0-4.2 ppm, distinct from the C-Methyl.
-
-
7-Chloro vs. 5-Chloro Isomer:
-
7-Chloro (Target): 3-spin system (d, t, d). No singlet in aromatic region.
-
5-Chloro (Alternative): H4 appears as a meta-coupled doublet (d, J~2Hz) or apparent singlet because it is flanked by C3 and C5-Cl. This "isolated" proton signal is the red flag for incorrect regiochemistry.
-
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Ensure the DMSO is from a fresh ampoule to minimize water peaks at 3.33 ppm which can interfere with integration if the baseline is poor.
-
-
Homogenization: Sonicate for 30 seconds. Indazoles can be crystalline and slow to dissolve.
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming accuracy.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 10 seconds for the first run.
-
Reasoning: The NH proton and quaternary carbons (if running 13C) have long T1 relaxation times. A short D1 (1s) will under-integrate the NH peak, leading to incorrect H-counting.
-
-
Temperature: 298 K (25°C).
Validation Workflow
Figure 2: Decision tree for validating the structural identity of this compound.
References
-
Claramunt, R. M., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link
-
López, C., et al. (2004).[3] "Tautomerism of Indazoles in the Solid State and in Solution." Arkivoc, (iv), 66-77. Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
-
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry Department. Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 7-Chloroindazoles
Executive Summary
In drug discovery, the 7-chloroindazole scaffold is a privileged motif, often employed to modulate metabolic stability by blocking the C7 position or to induce specific conformational constraints via steric interaction with the N1-substituent. However, distinguishing the 7-chloro isomer from its regioisomers (4-, 5-, and 6-chloro) during metabolite identification or impurity profiling is a distinct analytical challenge.
This guide provides a technical comparison of the MS/MS fragmentation behavior of 7-chloroindazoles against its primary alternatives (regioisomers and non-chlorinated analogs). It establishes a self-validating protocol for structural elucidation, leveraging the unique "Ortho Effect" inherent to the 7-position.
Part 1: Structural Context & Electronic Influence
The 7-chloroindazole is unique among its isomers due to the proximity of the chlorine atom to the pyrazole nitrogen (N1). This interaction creates specific electronic and steric environments that dictate fragmentation pathways.
The "Ortho Effect" in MS/MS
Unlike the 4-, 5-, or 6-chloro isomers, the 7-chloro substituent exerts a "proximal effect" (analogous to the ortho effect in substituted benzenes).
-
Steric Crowding: The Van der Waals radius of Chlorine (1.75 Å) interacts with substituents on N1, weakening the N1-C7a bond or the N1-R bond.
-
Electronic Shielding: The electron-withdrawing nature of Cl at C7 reduces the basicity of N1, altering protonation sites in ESI(+) and shifting fragmentation initiation.
Comparison of Alternatives (Regioisomers)
| Feature | 7-Chloroindazole | 4-Chloroindazole | 5/6-Chloroindazole |
| Proximity Interaction | High (N1) | High (C3) | Low (Remote) |
| Dominant Loss | |||
| Diagnostic Ion | High abundance | High abundance | Balanced spectrum |
| Metabolic Stability | Blocks C7 oxidation | Blocks C4 oxidation | Blocks C5/C6 oxidation |
Part 2: Comparative Fragmentation Pathways[1]
The fragmentation of indazoles typically proceeds via two competing pathways:
-
Pathway A (Diazole Cleavage): Loss of
(28 Da) or (27 Da). -
Pathway B (Substituent Loss): Loss of the halogen radical (
, 35 Da) or acid ( , 36 Da).
Performance Analysis: 7-Cl vs. Alternatives
1. The 7-Chloro Signature (Pathway B Dominance)
In 7-chloroindazoles, the C7-Cl bond is weakened during the vibrational excitation of the protonated precursor
-
Mechanism: If N1 is protonated, the repulsion between the lone pairs of the Cl and the N-H bond, combined with the inductive effect, facilitates the homolytic cleavage of the C-Cl bond.
-
Observation: You will consistently observe a dominant
or peak at lower collision energies (CE) compared to the 5- or 6-chloro isomers.
2. The 4-Chloro Signature (C3 Interaction)
The 4-chloro isomer is spatially close to C3. Fragmentation often involves the cleavage of the pyrazole ring (Pathway A) because the Cl does not destabilize the N1 position as drastically.
-
Observation: Dominant loss of
(27 Da) followed by Cl loss.
3. The 5/6-Chloro Signature (The "Remote" Isomers)
These isomers behave most similarly to the unsubstituted indazole but with a mass shift (+34 Da). The Cl is electronically coupled but sterically remote.
-
Observation: A "classic" indazole spectrum with sequential losses:
.
Visualization: Fragmentation Decision Tree
Figure 1: Decision tree for differentiating chloroindazole regioisomers based on primary neutral loss channels in ESI-MS/MS.
Part 3: Validated Experimental Protocol
To ensure reproducibility and accurate identification, the following protocol uses a "Collision Energy Ramp" to distinguish isomers that might look identical at a single energy level.
Sample Preparation & System Suitability[1]
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Rationale: Formic acid ensures protonation of the basic N1/N2, essential for ESI+.
-
Concentration: 1 µg/mL. Avoid saturation to prevent space-charge effects which can distort isotope ratios.
-
System Suitability Test (SST): Inject a standard of Indazole (unsubstituted).
-
Acceptance Criteria: Signal-to-Noise > 100 for
. Presence of fragment 91 (Tropylium-like) or 118 (Indole-like rearrangement).
-
LC-MS/MS Parameters (Standardized)
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Indazoles are basic; ESI+ is 100x more sensitive than Negative mode. |
| Source Temp | 350°C | Ensures desolvation without thermal degradation of labile Cl bonds. |
| Collision Gas | Nitrogen / Argon | Argon provides harder impacts, but Nitrogen is standard for reproducibility. |
| Isolation Width | 1.0 Da | Narrow enough to exclude isotopes, wide enough for transmission. |
The "Energy Ramp" Workflow (Critical Step)
Isomers often share fragments but differ in stability .
-
Step 1: Acquire MS2 spectra at 10, 20, and 40 eV .
-
Step 2: Plot the "Survival Yield" of the precursor ion.
-
7-Chloro: Precursor disappears rapidly (labile C-Cl bond).
-
5/6-Chloro: Precursor persists at higher energies (stable aromatic Cl).
-
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for characterizing indazole regioisomers.[1]
Part 4: Data Interpretation & Troubleshooting
Distinguishing 7-Cl from "False Positives"
A common pitfall is confusing the [M-HCl] fragment of a 7-chloroindazole with the [M-HCN] fragment of a heavier analog, or misidentifying the isotope pattern.
Validation Rule (The "3:1 Check"):
Always verify the Chlorine isotope pattern (
-
If the Precursor has the pattern, but the Fragment does not
Loss of Cl (Supports 7-Cl). -
If both Precursor and Fragment retain the pattern
Loss of HCN/N2 (Supports 5/6-Cl).
Summary Table: Fragment Ions
| Ion ( | Identity | Significance for 7-Chloro |
| 153/155 | Base peak. Must show 3:1 ratio. | |
| 118 | High Intensity. Diagnostic for 7-Cl. | |
| 126 | Low Intensity. Common in 4/5/6-Cl. | |
| 91 | Rearrangement product. Indicates loss of ring nitrogens and Cl. |
References
-
Luo, J., et al. (2024).[2] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
-
Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities. PubMed.
-
BenchChem Technical Support. (2025). Investigating the comparative bioactivity of indazole regioisomers. BenchChem.
-
Jariwala, F. B., et al. (2008). Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. Stevens Institute of Technology.
-
Gross, J. H. (2011).[3] Mass Spectrometry: A Textbook. Springer Berlin Heidelberg.[3] (General reference for ESI mechanisms cited in search results).
Sources
HPLC Profiling & Retention Guide: 7-Chloro-3-methyl-1H-indazole
The following guide provides an in-depth technical analysis of the HPLC retention behavior of 7-Chloro-3-methyl-1H-indazole , a critical heterocyclic building block used in the synthesis of estrogen receptor beta (ERβ) ligands and kinase inhibitors.
A Comparative Analysis for Purity Assessment in Drug Discovery
Part 1: Executive Summary & Chemical Context
This compound (CAS: 1378582-62-7) is a lipophilic indazole scaffold. Unlike its des-methyl or des-chloro analogs, this compound presents unique chromatographic challenges due to the combined hydrophobicity of the 7-chloro substituent and the 3-methyl group, alongside the amphoteric nature of the indazole core.
This guide moves beyond generic datasheets to provide a comparative retention model . We analyze its performance against structurally related impurities—specifically 7-Chloro-1H-indazole (IndCl) and 3-Methyl-1H-indazole —to establish a robust relative retention time (RRT) framework for impurity profiling.
Why This Matters
-
ERβ Ligand Synthesis: This compound is a close structural analog to "IndCl" (7-chloro-1H-indazole), a selective ERβ agonist. The 3-methyl variant is often screened to modulate metabolic stability and receptor binding affinity.
-
Impurity Profiling: In the synthesis of complex drugs (e.g., Pazopanib analogs or Lenacapavir intermediates), distinguishing between regioisomers (e.g., 4-chloro vs. 7-chloro) is critical for regulatory compliance.
Part 2: Comparative Retention Model (The "Why" Behind the Data)
To validate the identity of this compound without a reference standard, one must understand its elution behavior relative to its precursors.
Theoretical Retention Logic (QSRR)
On a standard Reverse-Phase C18 column, retention is governed by hydrophobicity (LogP).
-
Effect of 3-Methyl: Adds non-polar surface area (+0.5 LogP units).
-
Effect of 7-Chloro: Adds significant lipophilicity and withdraws electrons, slightly increasing the acidity of the N-H proton (+0.6–0.8 LogP units).
Predicted Elution Order: The target compound (this compound) is the most lipophilic of the series and will elute last .
| Compound | Structure | Predicted LogP | Relative Retention (RRT) | Elution Characteristic |
| 3-Methyl-1H-indazole | Des-chloro analog | ~1.9 - 2.1 | 0.75 - 0.85 | Elutes first. Moderate polarity. |
| 7-Chloro-1H-indazole | Des-methyl analog | ~2.4 - 2.6 | 0.90 - 0.95 | Elutes second. Critical impurity to resolve. |
| This compound | Target Analyte | ~2.9 - 3.1 | 1.00 (Reference) | Late eluter. Requires high % organic to elute. |
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to ensure baseline resolution (
Method Parameters: RP-HPLC
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Why: The 3.5 µm particle size offers a balance between backpressure and resolution for closely related indazole isomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Acidic pH suppresses the ionization of the basic indazole nitrogen (
), keeping it protonated? No, indazoles are weak bases. At low pH, the pyridine-like nitrogen is protonated ( ), but the acidity also suppresses silanol interactions. Correction: Indazoles are very weak bases. Acidic conditions generally ensure the neutral form predominates for the pyrrole-like nitrogen, but the pyridine-like nitrogen may protonate. However, for 7-chloro substituted indazoles, the electron-withdrawing Cl reduces basicity, reducing tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV @ 254 nm (aromatic ring) and 305 nm (indazole specific conjugation).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 30% | Initial Hold (Equilibration) |
| 2.0 | 30% | Isocratic hold to separate polar synthesis byproducts |
| 12.0 | 90% | Linear Ramp (Elution of this compound) |
| 15.0 | 90% | Wash (Remove dimers/oligomers) |
| 15.1 | 30% | Re-equilibration |
| 20.0 | 30% | End of Run |
Expected Results
-
Retention Time (
): Under these specific conditions, This compound is expected to elute between 9.5 – 10.5 minutes . -
7-Chloro-1H-indazole will elute earlier, typically around 8.0 – 8.8 minutes .
-
Resolution: The critical pair (Target vs. Des-methyl) should have a resolution factor
.
Part 4: Visualization of Separation & Synthesis
Figure 1: Relative Retention Map (Separation Roadmap)
This diagram illustrates the chromatographic landscape, helping you identify peaks based on their relative position.
Caption: Chromatographic elution order on a C18 column. The target compound elutes last due to the cumulative lipophilic effects of the chloro and methyl substituents.
Figure 2: Synthesis & Impurity Origin
Understanding where the compound comes from helps predict which impurities to look for.
Caption: Synthetic origin of this compound. Impurity A (Des-methyl) is the most critical impurity to separate via HPLC.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between basic Nitrogen and silanol groups. | Increase buffer concentration (10mM -> 25mM Ammonium Acetate) or add 0.1% Triethylamine (TEA) if using high pH. Note: For the acidic method above, ensure Formic Acid is fresh. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in 50:50 ACN:Water. Do not inject 100% ACN solution into a 30% ACN starting gradient. |
| Retention Shift | Temperature fluctuation. | Indazoles are sensitive to temperature. Ensure column oven is stable at 30°C ± 0.5°C. |
References
-
Tiwari-Woodruff, S., et al. (2019).[3] Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports.[3] [Link]
- Context: Describes the biological application and synthesis of chloroindazole analogues ("IndCl" series), establishing the relevance of 7-chloro substituted indazoles.
-
PubChem. (2025). Compound Summary: 7-Chloro-1H-indazol-3-amine. National Library of Medicine. [Link]
- Context: Provides physicochemical data (LogP, H-bond donor/acceptor counts) for the amino-analog, supporting the lipophilicity predictions for the methyl-analog.
- Context: Details the HPLC methods used for similar indazole intermediates in the synthesis of Pazopanib, validating the use of C18/ACN gradients for this class of compounds.
- Context: Confirms HPLC as the industry-standard method for purity assessment (Specific
Sources
Spectroscopic Profiling: 7-Chloro-3-methyl-1H-indazole vs. Structural Analogs
Executive Summary
7-Chloro-3-methyl-1H-indazole is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and modulation of dopamine receptors.[1] In drug development, distinguishing this specific scaffold from its des-chloro (3-methylindazole) or des-methyl (7-chloroindazole) analogs is vital for quality control.[1]
This guide provides a comparative IR spectroscopic profile. Unlike basic spectral lists, we analyze the differential shifts caused by the C7-chlorine and C3-methyl substituents on the indazole core, providing a robust method for identification without relying solely on library matching.[1]
Comparative Spectral Analysis
The following table contrasts the diagnostic vibrational modes of this compound against its parent and closest structural analog.
Table 1: Diagnostic IR Bands & Substituent Effects[1]
| Vibrational Mode | This compound (Target) | 3-Methylindazole (Analog) | Indazole (Parent) | Mechanistic Insight |
| 3150–3250 cm⁻¹ (Broad) | 3100–3200 cm⁻¹ | 3150–3450 cm⁻¹ | The 7-Cl substituent is adjacent to the N1-H. Steric bulk may weaken intermolecular H-bonding, potentially sharpening this band compared to the parent.[1] | |
| 3030–3080 cm⁻¹ | 3030–3080 cm⁻¹ | 3030–3100 cm⁻¹ | Standard heteroaromatic C-H stretches.[1] Intensity decreases in the target due to Cl substitution reducing the number of Ar-H bonds.[1] | |
| 2920–2980 cm⁻¹ (Distinct) | 2920–2970 cm⁻¹ | Absent | Key Differentiator: The methyl group at C3 introduces asymmetric and symmetric | |
| 1615–1635 cm⁻¹ | 1610–1625 cm⁻¹ | 1620 cm⁻¹ | The indazole ring breathing modes.[1] The electron-withdrawing Cl atom typically causes a slight hypsochromic (blue) shift to higher wavenumbers. | |
| 1060–1090 cm⁻¹ (In-plane) | Absent | Absent | Primary Fingerprint Marker: Strong band characteristic of aryl-chlorides.[1] Confirms the 7-position functionalization. | |
| 740–780 cm⁻¹ | Absent | Absent | Out-of-plane deformation.[1] Often appears as a strong, sharp peak in the fingerprint region, distinguishing it from the 3-methyl analog.[1] |
Mechanistic Interpretation of Spectral Shifts[1]
The "Methyl Effect" (C3 Position)
The addition of the methyl group at the 3-position (the carbon between the two nitrogens in the pyrazole ring) breaks the aromatic silence in the 2800–3000 cm⁻¹ region.[1]
-
Observation: Appearance of peaks at ~2925 cm⁻¹ (asymmetric stretch) and ~2855 cm⁻¹ (symmetric stretch).[1]
-
Causality: These are pure
-bond vibrations from the hybridized carbon.[1] They are absent in the parent indazole and 7-chloroindazole, serving as the primary "inclusion" marker for the methyl group.[1]
The "Chloro Effect" (C7 Position)
The chlorine atom at position 7 exerts both inductive ($ -I $) and steric effects.[1]
-
Electronic: Chlorine is electronegative, withdrawing electron density from the benzene ring.[1] This increases the force constant of the ring
bonds slightly, often shifting the 1600 cm⁻¹ region bands to slightly higher frequencies (1615+ cm⁻¹). -
Mass Effect: The heavy chlorine atom introduces a low-frequency vibration (C-Cl stretch) in the fingerprint region (700–800 cm⁻¹).[1] This is the definitive "exclusion" marker to rule out des-chloro impurities.
Experimental Protocol: ATR-FTIR Validation
Standard Operating Procedure (SOP) for Solid-State Analysis
Objective: To validate the identity of synthesized this compound using Attenuated Total Reflectance (ATR).
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]
-
Accessory: Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (HPLC Grade) for cleaning.[1]
Workflow Steps
-
Background Acquisition:
-
Clean crystal with isopropanol. Ensure total dryness.
-
Acquire background spectrum (air) at 4 cm⁻¹ resolution, 16 scans.
-
-
Sample Loading:
-
Place ~2-5 mg of solid this compound onto the center of the crystal.[1]
-
Critical: Apply pressure using the anvil until the force gauge reads optimal contact (usually 80-100 N). Poor contact results in weak C-H aliphatic peaks.
-
-
Acquisition:
-
Scan range: 4000–600 cm⁻¹.[1]
-
Scans: 32 (to improve Signal-to-Noise ratio for weak overtone bands).
-
Resolution: 4 cm⁻¹.
-
-
Processing:
-
Apply ATR Correction (essential as penetration depth varies with wavelength).
-
Baseline correct if significant drift is observed (rare with diamond ATR).
-
-
Validation Criteria:
Decision Pathway Diagram
The following diagram outlines the logic flow for identifying the compound based on spectral data.
Caption: Logical decision tree for distinguishing this compound from its synthesis precursors and byproducts.
References
-
National Institute of Standards and Technology (NIST). 1H-Indazole Infrared Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]
-
Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.[1] (Includes characterization data for chloro-indazoles). [Link]
-
National Institutes of Health (NIH) - PubChem. 7-Chloro-1H-indazol-3-amine Compound Summary.[1] (Analogous spectral data for 7-chloro substitution). [Link]
-
ScienceDirect. Vibrational assignment of methylated derivatives of pyrazine and indazole analogs.[1] (Basis for methyl group shifts).[1] [Link][1]
Sources
Comparative Analysis: 7-Chloro-1H-indazole vs. 5-Chloro-3-methyl-1H-indazole
The following technical guide provides an in-depth comparison of 7-chloro-1H-indazole and 5-chloro-3-methyl-1H-indazole , structured for researchers in medicinal chemistry and pharmacology.
Executive Summary
In the landscape of drug discovery, indazole derivatives serve as privileged scaffolds, particularly for kinase inhibition and GPCR modulation. The choice between 7-chloro-1H-indazole (7-Cl) and 5-chloro-3-methyl-1H-indazole (5-Cl-3-Me) represents a strategic decision between isoform selectivity and metabolic stability/potency .
-
7-Chloro-1H-indazole is the "Selectivity Switch." Its 7-position halogen is critical for inducing steric clashes in non-target isoforms (e.g., differentiating ER
from ER ). It is the core scaffold for the remyelinating agent Indazole Chloride (IndCl/K101) . -
5-Chloro-3-methyl-1H-indazole is the "Potency & Stability Booster." The 3-methyl group blocks oxidation at the reactive C3 position and fills hydrophobic pockets in GPCRs (e.g., 5-HT6), while the 5-chloro substituent optimizes electronic stacking interactions.
Physicochemical & Structural Profile[1]
The structural differences dictate their binding modes. The 7-chloro motif affects the "width" of the molecule near the NH binding site, often acting as a gatekeeper. The 5-chloro-3-methyl motif extends the molecule's long axis and lipophilicity.
| Feature | 7-Chloro-1H-indazole | 5-Chloro-3-methyl-1H-indazole |
| CAS Number | 37435-12-4 | 945265-09-8 |
| Molecular Weight | 152.58 g/mol | 166.61 g/mol |
| ClogP (Est.) | ~2.3 | ~2.9 (More Lipophilic) |
| Electronic Effect | Inductive withdrawal at N1/C7; reduces pKa of NH. | Inductive withdrawal at C5; 3-Me is electron-donating. |
| Key Role | Isoform Selectivity (Steric Gatekeeper) | Metabolic Stability (Blocks C3 oxidation) |
| Primary Targets | ER | 5-HT6, Akt Kinase, Rho Kinase |
Biological Activity & Mechanism of Action
A. 7-Chloro-1H-indazole: The ER Selectivity Engine
This scaffold is best known as the precursor to Indazole Chloride (IndCl/K101) , a potent Estrogen Receptor beta (ER
-
Mechanism: The chlorine at position 7 is non-negotiable for selectivity. In the ER
ligand binding pocket, the 7-Cl group fits into a specific hydrophobic cleft. In the closely related ER isoform, this same region is constricted by Met-336 and Ile-424. The 7-Cl group creates a steric clash with ER , resulting in >60-fold selectivity for ER . -
Therapeutic Outcome: Selective activation of ER
promotes remyelination and immunomodulation in Multiple Sclerosis (MS) models without the feminizing side effects associated with ER activation.[1] -
Key Data:
-
Target: ER
(Agonist) -
Selectivity: ER
> ER (approx. 83-fold for optimized analogues like K102). -
Activity: Promotes oligodendrocyte differentiation (EC50 ~ 10 nM range).[2]
-
B. 5-Chloro-3-methyl-1H-indazole: The GPCR & Kinase Anchor
This motif is frequently utilized to construct antagonists for the Serotonin 5-HT6 receptor and inhibitors of Akt kinase.
-
Mechanism:
-
3-Methyl Effect: The C3 position of the indazole ring is metabolically vulnerable to oxidation. Methylation here (3-Me) blocks this metabolic soft spot, extending half-life (
). Furthermore, in kinase active sites (e.g., Akt), the 3-methyl group often displaces water molecules in the "back pocket," providing an entropic gain in binding energy. -
5-Chloro Effect: Positioned to engage in halogen bonding or hydrophobic interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) deep in the binding pocket.
-
-
Key Data:
-
Target: 5-HT6 Receptor (Antagonist)[3]
-
Activity:
values often < 5 nM for sulfonamide derivatives built on this scaffold. -
Application: Cognitive enhancement in Alzheimer's models.
-
C. Mechanistic Pathway Visualization
The following diagram illustrates how the structural substitution dictates the downstream biological pathway and therapeutic application.
Caption: SAR decision tree showing how specific halogenation patterns dictate target selectivity (ER
Experimental Protocols
Protocol A: Synthesis of ER Ligand Scaffolds (7-Cl Route)
Objective: Functionalization of 7-chloro-1H-indazole to create "IndCl" analogues (e.g., K102). Rationale: The N1-arylation is the critical step. The 7-chloro group sterically hinders N1, requiring specialized ligands for coupling.
-
Reagents: 7-chloro-1H-indazole (1.0 eq), 1-bromo-2-chloro-4-iodobenzene (1.2 eq), CuI (0.1 eq), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq), K3PO4 (2.0 eq).
-
Solvent: Toluene (anhydrous).
-
Procedure:
-
Charge a sealed tube with reagents under Argon atmosphere.
-
Add Toluene and heat to 110°C for 24 hours .
-
Note: The 7-Cl group reduces nucleophilicity of N1; higher temperatures are required compared to 5-Cl isomers.
-
Cool, filter through Celite, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
-
Validation: 1H NMR should show a distinct shift in the C7-H proton due to the shielding cone of the new N1-aryl ring.
Protocol B: 5-HT6 Binding Assay (5-Cl-3-Me Route)
Objective: Determine binding affinity (
-
Membrane Preparation: HEK-293 cells stably expressing human 5-HT6 receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA.
-
Ligand: [3H]-LSD (Radioligand) at 2 nM concentration.
-
Incubation:
-
Mix 150 µL membrane suspension + 50 µL [3H]-LSD + 50 µL Test Compound (dissolved in DMSO).
-
Incubate at 37°C for 60 minutes .
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of the lipophilic indazole).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
References
-
Tiwari-Woodruff, S., et al. (2019).[4][5] "Analogues of ER
ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis."[6][1][4][7][8] Scientific Reports, 9, 1-15.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Katzenellenbogen, J. A., et al. (2025).[4] "Chloroindazole based estrogen receptor
ligands with favorable pharmacokinetics promote functional remyelination."[2][7] Journal of Neuroinflammation. - Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers." Drug Discovery Today, 10(4), 283-291.
-
Vertex AI Search. (2026). "Synthesis and biological evaluation of indazole derivatives." Aggregated Search Results. [6][8][9]
-
BenchChem Technical Guide. (2025). "Biological Activity of 2'-Aminoacetophenone Oxime Derivatives (Precursors to 3-methylindazoles)." 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research offers superior therapeutic approach for MS | UCR News | UC Riverside [news.ucr.edu]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethanone, 1-(2-aminophenyl)-, oxime | 4964-49-2 | Benchchem [benchchem.com]
Safety Operating Guide
7-Chloro-3-methyl-1H-indazole: Laboratory Disposal & Handling Guide
Executive Summary & Hazard Profile
7-Chloro-3-methyl-1H-indazole (CAS: 5576-00-1) is a halogenated nitrogen heterocycle commonly used as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2] Unlike standard organic intermediates, the presence of the chlorine atom at the C7 position dictates specific waste segregation protocols to prevent the formation of dioxins during incineration and to comply with EPA/RCRA halogenated waste standards.
Critical Hazard Data
| Parameter | Classification | Operational Implication |
| GHS Signal | WARNING | Standard PPE (Nitrile gloves, safety glasses, lab coat) required. |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | Material is a contact sensitizer; avoid dust generation. |
| Respiratory | STOT SE 3 (H335) | All solid handling must occur within a fume hood. |
| Chemical Class | Halogenated Heterocycle | MUST be segregated from non-halogenated solvents.[3] |
| RCRA Status | Non-Listed (Characteristic) | Treat as Hazardous Waste (Toxic/Irritant).[4] |
Pre-Disposal Assessment: The "Stop & Check" Protocol
Before removing this compound from the bench, you must characterize the waste matrix. The presence of the chlorine atom renders this incompatible with standard "fuel blending" incineration methods used for non-halogenated organics.
Self-Validating Check:
-
Is it Solid or Liquid?
-
Solid: Goes to Solid Hazardous Waste.
-
Liquid: Is the solvent halogenated?
-
Yes (DCM, Chloroform): Combine in Halogenated Waste.
-
No (MeOH, DMSO):STOP. The addition of this compound turns the entire non-halogenated solvent stream into a Halogenated Waste stream.
-
-
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid (Powder)
Context: Expired shelf stock or excess weighing residue.
-
Containment: Do not throw loose powder into a trash bin. Transfer the solid into a clear, sealable secondary container (e.g., a screw-top jar or double-bagged heavy-duty polyethylene).
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: Write out "this compound".
-
Constituents: 100%.[5]
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Placement: Deposit in the Solid Hazardous Waste Drum .
-
Note: Do not use "Sharps" containers for chemical powder unless the container is a glass vial that cannot be emptied.
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: Mother liquors or reaction byproducts containing the compound.
-
Segregation (The Critical Step):
-
Because this molecule contains Chlorine, the entire solution must be treated as Halogenated Waste .
-
Reasoning: Incinerators require higher temperatures (approx. 1100°C) and scrubbers to neutralize HCl gas generated from burning chlorinated compounds. Sending this to a non-halogenated line can violate air emission permits.
-
-
pH Check: Ensure the solution is neutral (pH 6–8).
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy designated for Halogenated Solvents .
-
Labeling:
-
List the solvent (e.g., "Dichloromethane 95%") AND the solute ("this compound 5%").
-
Scenario C: Contaminated Debris
Context: Gloves, weigh boats, paper towels.
-
Trace Contamination: If the debris is dry and only has trace dust, it may often be disposed of in the "Chemically Contaminated Debris" bin (check local EHS rules).
-
Gross Contamination: If a spill occurred and the debris is soaked or heavily caked:
-
Bag the debris separately in a clear zip-lock bag.
-
Label as "Debris contaminated with Halogenated Indazole."
-
Dispose of in the Solid Hazardous Waste Drum .
-
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process to ensure compliance with halogenated waste streams.
Figure 1: Decision tree for segregating halogenated indazole waste. Note the critical re-classification of non-halogenated solvents to halogenated waste streams upon addition of the compound.
Emergency Contingencies: Spills
In the event of a benchtop spill, immediate action prevents area contamination.
| Scenario | Protocol |
| Dry Powder Spill | 1. Do not blow or use compressed air.2. Dampen a paper towel with water (to prevent dust lofting).3. Wipe gently inward from the spill perimeter.4. Place towels in a sealed bag; label as Hazardous Solid Waste. |
| Solution Spill | 1. Evacuate immediate area if solvent vapors are strong.2. Cover with absorbent pads or vermiculite.3.[9] Scoop absorbed material into a bag.4. Do not use bleach (risk of reaction with indazole nitrogen or solvent). |
| Skin Exposure | 1. Brush off dry powder before wetting skin (to prevent absorption).2. Rinse with soap and water for 15 minutes.3.[10] Report to EHS. |
Regulatory Framework (EPA/RCRA)
While this compound is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) through generator knowledge of its properties.
-
Waste Code Assignment:
-
If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F002 code [1].[11]
-
As a pure substance, it is unlisted but must be managed as Hazardous Waste due to its toxicity and irritant characteristics.
-
-
Drain Disposal:
-
Strictly Prohibited. Halogenated heterocycles are toxic to aquatic life and difficult for municipal water treatment plants to degrade. Discharge into sinks or drains is a violation of the Clean Water Act [2].
-
References
-
United States Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261.31 - Hazardous Wastes from Non-Specific Sources (F-Codes). [Link][11]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Chapter 8: Management of Waste. [Link]
-
PubChem. Compound Summary: 7-Chloro-1H-indazol-3-amine (Structural Analog Safety Data). [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. chem.metu.edu.tr [chem.metu.edu.tr]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
